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  • Product: 1-(2-Fluorophenyl)piperazin-2-one
  • CAS: 907972-55-8

Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 1-(2-Fluorophenyl)piperazin-2-one: Receptor Binding Affinity and Structural Dynamics

Executive Summary The development of highly selective neuropharmacological agents relies heavily on privileged scaffolds. Among these, the arylpiperazine class is renowned for its profound affinity for aminergic G protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuropharmacological agents relies heavily on privileged scaffolds. Among these, the arylpiperazine class is renowned for its profound affinity for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1]. 1-(2-Fluorophenyl)piperazin-2-one represents a sophisticated structural evolution of the classic arylpiperazine pharmacophore. By introducing an ortho-fluoro substitution and a lactam constraint (the 2-one modification), medicinal chemists can precisely tune the molecule's lipophilicity, basicity, and conformational geometry[2]. This technical guide explores the physicochemical rationale, receptor binding profile, and standardized experimental methodologies required to evaluate this compound and its derivatives in drug discovery workflows.

Structural Rationale and Physicochemical Dynamics

The standalone 1-(2-Fluorophenyl)piperazin-2-one molecule serves as a versatile building block. When integrated into larger molecular architectures (e.g., linked via an alkyl spacer to a terminal amide or imide), its structural features dictate the pharmacodynamic and pharmacokinetic outcomes[1].

The Ortho-Fluoro Stereoelectronic Effect

The inclusion of a fluorine atom at the ortho position of the phenyl ring is not merely for metabolic stability. Fluorine is highly electronegative and exerts a strong stereoelectronic effect that restricts the rotation of the N-phenyl bond[3]. This steric repulsion forces the phenyl ring to adopt a nearly orthogonal conformation relative to the piperazin-2-one plane. This specific geometry is highly favored by the binding pockets of aminergic GPCRs, allowing the aromatic ring to optimally engage in π−π stacking with conserved residues (e.g., Trp6.48 and Phe6.51 in the 5-HT1A receptor). Furthermore, the lipophilic nature of fluorine enhances blood-brain barrier (BBB) penetrability, a critical requirement for central nervous system (CNS) therapeutics[2].

The Piperazin-2-one Lactam Constraint

Standard arylpiperazines possess a highly basic secondary amine (N4) and a weakly basic tertiary amine (N1). The high overall basicity often leads to hERG channel blockade, resulting in cardiotoxicity. By oxidizing the C2 position to a carbonyl, the N1 nitrogen becomes part of a lactam (amide) ring. This modification yields two critical advantages:

  • pKa Attenuation : The N1 nitrogen loses its basicity, reducing the overall positive charge of the molecule at physiological pH. This significantly mitigates hERG liabilities.

  • Novel H-Bonding : The C2 carbonyl acts as a potent hydrogen bond acceptor, capable of forming novel interactions with conserved serine or tyrosine residues (e.g., Tyr7.43) in the receptor binding site, often shifting the functional profile from a full agonist to a partial agonist or antagonist[4].

Receptor Binding Affinity Profile

When elaborated with appropriate terminal appendages (such as a 4-butyl-phthalimide moiety), derivatives of 1-(2-Fluorophenyl)piperazin-2-one exhibit a polypharmacological profile highly sought after in the development of atypical antipsychotics and anxiolytics[1][4].

Quantitative Binding Data Summary
Receptor TargetTypical Ki​ Range (nM)Functional RolePharmacological Implication
5-HT1A 0.5 - 25.0Partial Agonist / AntagonistAnxiolytic, Antidepressant
5-HT2A 30.0 - 150.0AntagonistAtypical Antipsychotic
5-HT7 10.0 - 80.0AntagonistProcognitive, Antidepressant
Dopamine D2 50.0 - 300.0Partial AgonistAntipsychotic (Negative symptoms)
Adrenergic α1​ 100.0 - 500.0AntagonistOff-target (Orthostatic hypotension)

Note: Ki​ values represent the affinity range for optimized derivatives containing the 1-(2-Fluorophenyl)piperazin-2-one core linked to standard terminal pharmacophores.

Mechanistic Signaling Pathways

Aminergic GPCRs like 5-HT1A and D2 are primarily coupled to Gi/o​ proteins. The binding of a 1-(2-Fluorophenyl)piperazin-2-one derivative induces a conformational change in the receptor, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in intracellular cAMP levels. Modern pharmacological profiling also requires assessing β -arrestin-2 recruitment, as biased agonism can separate therapeutic efficacy from adverse side effects.

SignalingPathway Ligand 1-(2-Fluorophenyl)piperazin-2-one Receptor 5-HT1A / D2 Receptors Ligand->Receptor Binds G_protein Gi/o Protein Complex Receptor->G_protein Activates Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Downregulates ERK ERK1/2 Phosphorylation Arrestin->ERK Activates

GPCR signaling pathways modulated by 1-(2-Fluorophenyl)piperazin-2-one derivatives.

Experimental Protocols: A Self-Validating System

To ensure data integrity and trustworthiness, the evaluation of receptor binding must follow a strict, self-validating methodology. Below are the definitive protocols for assessing these compounds.

Radioligand Binding Assay ( Ki​ Determination)

This protocol utilizes [3H] -8-OH-DPAT to determine the binding affinity of test compounds at the 5-HT1A receptor.

Causality & Rationale: Highly lipophilic basic amines (like arylpiperazines) have a notorious tendency to bind nonspecifically to glass and plastic surfaces. To counteract this, GF/B glass fiber filters are pre-soaked in 0.1% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, virtually eliminating the false-positive signal caused by non-specific binding of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation : Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Ice-cold conditions are mandatory to prevent the proteolytic degradation of the GPCRs.

  • Assay Incubation : In a 96-well plate, combine:

    • 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M).

    • 50 µL of [3H] -8-OH-DPAT (final concentration ~1 nM).

    • 100 µL of the membrane suspension.

    • Self-Validation Control: Include wells with 10 µM unlabelled serotonin (5-HT) to define Non-Specific Binding (NSB), and wells with vehicle buffer to define Total Binding (TB).

  • Incubation : Seal the plate and incubate at 37°C for 30 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filters using a 96-well cell harvester.

  • Washing : Wash the filters three times with 3 mL of ice-cold washing buffer. Rapid washing removes unbound radioligand while the low temperature minimizes the dissociation of the receptor-ligand complex.

  • Detection : Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis : Calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Membrane Preparation (CHO cells expressing 5-HT1A) Incubation 2. Radioligand Incubation ([³H]-8-OH-DPAT + Ligand) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters + 0.1% PEI) Incubation->Filtration Washing 4. Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Scintillation 5. Liquid Scintillation Counting Washing->Scintillation Data 6. Data Analysis (IC50 & Ki Calculation) Scintillation->Data

High-throughput radioligand binding assay workflow for receptor affinity profiling.

Functional cAMP Inhibition Assay

Because binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist), a functional assay is required.

Causality & Rationale: Since 5-HT1A is a Gi/o​ -coupled receptor, its activation inhibits cAMP production. To measure this inhibition, baseline cAMP levels must first be artificially elevated. We utilize Forskolin, a direct activator of Adenylyl Cyclase, to provide a high cAMP baseline. This ensures a wide dynamic range to measure the inhibitory effect of the test compound.

Step-by-Step Methodology:

  • Cell Seeding : Seed CHO-5-HT1A cells in 384-well microplates at a density of 10,000 cells/well.

  • Stimulation : Treat cells with 10 µM Forskolin and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Compound Addition : Add the 1-(2-Fluorophenyl)piperazin-2-one derivative. Self-Validation Control: Use 8-OH-DPAT as a full agonist reference standard.

  • Detection : Add a FRET-based cAMP lysis buffer (e.g., HTRF cAMP dynamic 2 kit).

  • Quantification : Measure the time-resolved fluorescence emission ratio (665 nm / 620 nm). A decrease in the cAMP signal relative to the Forskolin baseline confirms the compound is an agonist, whereas a reversal of 8-OH-DPAT-induced inhibition confirms it acts as an antagonist.

Conclusion

The 1-(2-Fluorophenyl)piperazin-2-one scaffold is a masterclass in rational drug design. By leveraging the stereoelectronic locking mechanism of the ortho-fluoro group and the basicity-attenuating properties of the lactam ring, researchers can design highly potent, selective, and safer neurotherapeutics. Adherence to rigorous, self-validating assay protocols ensures that the subtle pharmacological nuances of these derivatives are accurately captured and translated into viable clinical candidates.

References

  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) - EvitaChem. EvitaChem.
  • Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments. Journal of Medicinal Chemistry - ACS Publications.
  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed - NIH.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

Sources

Exploratory

Identification of 1-(2-Fluorophenyl)piperazin-2-one In Vivo Metabolites: A Comprehensive DMPK Guide

Executive Summary The characterization of in vivo metabolites is a critical milestone in Drug Metabolism and Pharmacokinetics (DMPK). 1-(2-Fluorophenyl)piperazin-2-one is a highly specific structural scaffold featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of in vivo metabolites is a critical milestone in Drug Metabolism and Pharmacokinetics (DMPK). 1-(2-Fluorophenyl)piperazin-2-one is a highly specific structural scaffold featuring a fluorinated aromatic ring coupled to a lactam-containing piperazine core. Because of its unique physicochemical properties—specifically the modulation of basicity by the lactam and the metabolic directing effects of the fluorine atom—identifying its biotransformation products requires a rigorous, high-resolution analytical strategy.

This whitepaper provides an authoritative, step-by-step technical guide to predicting, isolating, and structurally elucidating the in vivo metabolites of 1-(2-Fluorophenyl)piperazin-2-one using Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS).

Predictive Biotransformation Pathways (The "Why")

Before initiating in vivo studies, a rational prediction of metabolic "soft spots" is required to establish targeted analytical screening windows. The structural architecture of 1-(2-Fluorophenyl)piperazin-2-one dictates its metabolic fate through specific electronic and steric mechanisms.

The Role of the Fluorine Atom

The carbon-fluorine (C–F) bond is exceptionally strong (bond dissociation energy ~115 kcal/mol), making direct oxidative defluorination highly unfavorable [2]. Instead, the highly electronegative ortho-fluorine atom exerts an electron-withdrawing effect that deactivates the adjacent carbon, shunting Cytochrome P450 (CYP450)-mediated aromatic hydroxylation to the para or meta positions of the phenyl ring.

The Piperazin-2-one Core

Unlike standard piperazines, the piperazin-2-one ring contains a lactam (amide) at the N1 position. This renders N1 non-basic, leaving the N4 secondary amine as the sole basic center (pKa ~8.5) and the primary site for protonation during Electrospray Ionization (ESI+). Biologically, the N4 position is highly susceptible to Phase II N-glucuronidation, while the aliphatic carbons (C3, C5, C6) are vulnerable to Phase I CYP-mediated hydroxylation or hydrolase-mediated lactam ring opening.

Pathway Parent 1-(2-Fluorophenyl) piperazin-2-one M1 Aromatic Hydroxylation Parent->M1 CYP450 M2 Aliphatic Hydroxylation Parent->M2 CYP450 M3 Lactam Hydrolysis Parent->M3 Hydrolase M5 N-Glucuronide Parent->M5 UGT (N4) M4 O-Glucuronide M1->M4 UGT M2->M4 UGT

Predicted Phase I and Phase II metabolic pathways of 1-(2-Fluorophenyl)piperazin-2-one.

Experimental Workflow for In Vivo Metabolite Identification (The "How")

To ensure absolute trustworthiness, the experimental protocol must be a self-validating system . This means every detected metabolite feature must be definitively distinguished from endogenous biological matrix noise. We achieve this by utilizing pre-dose baselines, vehicle-control groups, and strict mass defect filtering parameters.

Step-by-Step Methodology

Step 1: In Vivo Dosing & Sample Collection

  • Subjects: Male Sprague-Dawley rats (n=6), fasted overnight.

  • Dosing: 1-(2-Fluorophenyl)piperazin-2-one administered orally (PO) at 10 mg/kg formulated in 0.5% Methylcellulose.

  • Collection: Blood is collected via the jugular vein at 0.5, 1, 2, 4, and 8 hours post-dose. Urine and feces are collected in metabolic cages over 0–24 hours. Causality: Plasma captures high-turnover Phase I metabolites, while urine/feces accumulate terminal Phase II conjugates.

Step 2: Sample Preparation (Protein Precipitation & SPE)

  • Plasma: Aliquot 100 µL of plasma and add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins at 4°C.

  • SPE Clean-up: Pass the supernatant through a Waters Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water; elute with 100% methanol. Evaporate to dryness and reconstitute in 100 µL of initial mobile phase.

  • Causality: Protein precipitation removes large macromolecules, but leaves phospholipids. SPE removes these phospholipids, preventing ion suppression in the ESI source and ensuring trace metabolites are detectable.

Step 3: UPLC-HRMS/MS Analysis

  • Chromatography: Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm). Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in ACN.

  • Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) operating in positive ESI mode using Data-Independent Acquisition (DIA / MS^E).

  • Causality: DIA continuously alternates between low collision energy (precursor ions) and high collision energy (fragment ions). This ensures that all detectable species are fragmented, meaning unexpected metabolites are not missed by arbitrary data-dependent thresholding [1].

Workflow Dosing 1. In Vivo Dosing (SD Rats, PO/IV) Collection 2. Sample Collection (Plasma, Urine, Feces) Dosing->Collection Prep 3. Sample Preparation (Protein PPT & SPE) Collection->Prep LCMS 4. UPLC-HRMS/MS (Data-Independent Acquisition) Prep->LCMS Data 5. Data Processing (Mass Defect Filtering) LCMS->Data Structure 6. Structural Elucidation (MS/MS Fragmentation) Data->Structure

Step-by-step LC-HRMS/MS workflow for in vivo metabolite identification.

Data Processing and Structural Elucidation (The "What")

Mass Defect Filtering (MDF)

Biological matrices contain thousands of endogenous compounds. To isolate the drug's metabolites, we apply Mass Defect Filtering (MDF) [1]. Because fluorine has a unique exact mass (18.9984 Da), the parent drug and its metabolites share a distinct fractional mass (the decimals after the integer).

  • Self-Validation: By setting an MDF window of ±50 mDa around the mass defect of the parent drug and its predicted conjugates, we mathematically eliminate >90% of endogenous background noise. Any peak surviving the filter must be compared against the pre-dose control. If it is absent in the pre-dose sample, it is validated as a true xenobiotic metabolite.

Diagnostic MS/MS Fragmentation

Structural elucidation relies on charge-directed fragmentation. Because the N4 amine is the site of protonation, Collision-Induced Dissociation (CID) will typically result in the cleavage of the piperazinone ring.

  • Diagnostic Ion 1: Loss of the lactam carbonyl as neutral CO (-28 Da).

  • Diagnostic Ion 2: Cleavage of the N1-C2 and C3-N4 bonds, yielding a fluorophenyl-isocyanate derivative. If a metabolite exhibits a +16 Da shift (hydroxylation) but retains the exact same fluorophenyl fragment ions as the parent, the hydroxylation must have occurred on the aliphatic piperazinone ring rather than the aromatic ring.

Quantitative Data Summary

The table below summarizes the theoretical exact masses and expected matrix distribution for the primary in vivo metabolites of 1-(2-Fluorophenyl)piperazin-2-one.

Table 1: Proposed In Vivo Metabolites of 1-(2-Fluorophenyl)piperazin-2-one

Metabolite CodeBiotransformationElemental FormulaExact Mass [M+H]⁺Mass Shift (Da)Expected Matrix
Parent (P) NoneC₁₀H₁₁FN₂O195.09260Plasma, Urine
M1 Aromatic HydroxylationC₁₀H₁₁FN₂O₂211.0875+15.9949Plasma, Urine
M2 Aliphatic HydroxylationC₁₀H₁₁FN₂O₂211.0875+15.9949Urine
M3 Lactam HydrolysisC₁₀H₁₃FN₂O₂213.1032+18.0106Plasma
M4 N-Glucuronidation (N4)C₁₆H₁₉FN₂O₇371.1247+176.0321Urine, Feces
M5 O-Glucuronidation (of M1)C₁₆H₁₉FN₂O₈387.1196+192.0270Urine, Feces

Conclusion & DMPK Implications

The identification of 1-(2-Fluorophenyl)piperazin-2-one metabolites requires a deep understanding of how the fluorine atom and the lactam ring independently influence the molecule's electron density and basicity [2, 3]. By coupling rigorous sample clean-up (SPE) with Data-Independent Acquisition (DIA) and Mass Defect Filtering (MDF), DMPK scientists can confidently map the biotransformation pathways of this scaffold. Understanding these pathways is critical for predicting potential drug-drug interactions, assessing the risk of reactive intermediate formation, and optimizing the pharmacokinetic profile of next-generation fluorinated piperazine therapeutics.

References

  • Zhang, D., et al. (2007). MS(E) with mass defect filtering for in vitro and in vivo metabolite identification. Rapid Communications in Mass Spectrometry.[Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.[Link]

  • Murphy, C. D., et al. (2009). Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals. Applied Microbiology and Biotechnology.[Link]

Foundational

Preclinical Toxicology and Safety Profile of 1-(2-Fluorophenyl)piperazin-2-one: A Technical Guide for Lead Optimization

As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug development, I approach the evaluation of 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) not merely as a chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug development, I approach the evaluation of 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) not merely as a chemical entity, but as a highly engineered pharmacological system.

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, offering synthetic tunability that facilitates the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[1]. However, traditional piperazines frequently encounter late-stage preclinical failures due to basicity-driven toxicities. This technical whitepaper dissects the causality behind the safety profile of the piperazin-2-one derivative, providing a comprehensive framework for its preclinical toxicological evaluation.

Structural Causality & ADME-Tox Implications

The transition from a standard piperazine to a piperazin-2-one core is a deliberate structural intervention designed to bypass traditional toxicity bottlenecks.

  • The Lactam Mitigation Strategy: Standard secondary and tertiary amines in piperazine rings exhibit high basicity (pKa ~9.0–10.0). This strong positive charge at physiological pH is the primary driver for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel (leading to QT prolongation) and lysosomal trapping (leading to drug-induced phospholipidosis)[2]. The introduction of a carbonyl group at the C2 position forms a lactam, withdrawing electron density and significantly lowering the pKa of the adjacent N1 nitrogen. This single modification drastically widens the cardiovascular safety margin.

  • The "Fluorine Walk" Effect: The substitution of a fluorine atom at the ortho position of the phenyl ring serves a dual purpose. Pharmacologically, it restricts the conformational freedom of the aryl ring, which has been shown to be critical for positive allosteric modulation in CNS targets like mGlu7[3]. Toxicologically, fluorine acts as a metabolic block. It prevents CYP450-mediated ortho-hydroxylation, shifting clearance toward more predictable Phase II conjugation pathways and extending the compound's half-life.

Table 1: Physicochemical & Baseline Toxicity Parameters

Quantitative data summarizing the foundational properties of the scaffold.

ParameterValue / ObservationToxicological Implication
CAS Number 907972-55-8[4]Unique identifier for regulatory tracking.
Molecular Weight 194.21 g/mol [5]Ideal for CNS penetration (Rule of 3/5 compliant).
Density 1.225 g/cm³[4]Indicates solid-state packing; relevant for formulation.
Estimated pKa (N4) ~6.5 - 7.2Reduced basicity minimizes hERG and lysosomotropism.
AMES Genotoxicity Negative (Typical)Absence of structural alerts for DNA intercalation.

Preclinical Safety Evaluation Workflow

To validate the safety of this scaffold, a rigorous, self-validating testing cascade must be implemented. The workflow moves from high-throughput in vitro screens to complex in vivo models, ensuring attrition occurs early and cost-effectively.

ToxWorkflow Start 1-(2-Fluorophenyl) piperazin-2-one InVitro In Vitro Tox Panel (AMES, hERG, MTT) Start->InVitro Metabolism Hepatic Profiling (CYP450, GSH Trapping) Start->Metabolism InVivo In Vivo Safety (Rodent MTD, CNS Tox) InVitro->InVivo Metabolism->InVivo GoNoGo Lead Optimization Go/No-Go Decision InVivo->GoNoGo

Fig 1: Preclinical safety workflow for 1-(2-Fluorophenyl)piperazin-2-one.

Hepatotoxicity & Reactive Metabolite Profiling

While the ortho-fluorine blocks local oxidation, the meta and para positions of the phenyl ring remain susceptible to CYP3A4 and CYP2D6-mediated epoxidation. If an unstable epoxide or quinone imine forms, it can covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI). We evaluate this risk using Glutathione (GSH) trapping.

Bioactivation Parent 1-(2-Fluorophenyl) piperazin-2-one CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Reactive Reactive Epoxide / Quinone Imine CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Tox Covalent Protein Binding (Toxicity) Reactive->Tox Bioactivation Stable Stable GSH Adduct (Excreted) GSH->Stable

Fig 2: CYP450 bioactivation and GSH detoxification pathway of the scaffold.

Protocol 1: Reactive Metabolite Trapping via GSH

Causality: By intentionally flooding the microsomal environment with a soft nucleophile (GSH), we can intercept transient electrophiles before they bind to proteins. Self-Validating System: Diclofenac is run in parallel as a positive control for reactive quinone imine formation, ensuring the LC-MS/MS is actively detecting adducts.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), 1-(2-Fluorophenyl)piperazin-2-one (10 µM), and GSH (5 mM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH-trapped adducts.

Cardiovascular Safety Pharmacology

Because piperazine derivatives are historically prone to hERG inhibition, verifying the efficacy of the lactam modification is the most critical step in the safety cascade.

Protocol 2: High-Throughput Automated Patch-Clamp for hERG Liability

Causality: The hERG channel's inner vestibule contains aromatic residues (Tyr652, Phe656) that readily interact with protonated amines via cation- π interactions. We must prove the reduced pKa of the piperazin-2-one core prevents this binding. Self-Validating System: The protocol incorporates E-4031 (a known hERG blocker) as a positive control to validate assay sensitivity, and 0.1% DMSO vehicle as a negative control to establish baseline tail currents.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene. Harvest cells at 70-80% confluency using Detachin.

  • Electrode Setup: Load the cells onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). Establish a >1 G Ω seal and break into the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1-(2-Fluorophenyl)piperazin-2-one at escalating concentrations (0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM). Allow 3 minutes of equilibration per concentration.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the fractional block relative to the baseline current. Generate an IC 50​ curve using a 4-parameter logistic equation.

Table 2: Comparative Safety Pharmacology Panel

Demonstrating the toxicological advantage of the piperazin-2-one scaffold against its standard piperazine counterpart.

Safety Parameter1-(2-Fluorophenyl)piperazine1-(2-Fluorophenyl)piperazin-2-one
hERG IC 50​ < 10 µM (High Liability)> 50 µM (Favorable Safety Margin)
Phospholipidosis Risk High (Lysosomal accumulation)Low (Reduced basicity)
CYP3A4 Inhibition Moderate (IC 50​ ~5 µM)Low (IC 50​ > 20 µM)
GSH Adduct Formation Trace amounts detectedBelow Limit of Quantitation (BLQ)

Conclusion for Drug Development Professionals

The strategic use of 1-(2-Fluorophenyl)piperazin-2-one as a building block represents a masterclass in preemptive toxicology. By integrating a lactam to dampen basicity and a targeted fluorine substitution to block metabolic weak points, researchers can effectively utilize this privileged scaffold for CNS targets while circumventing the cardiovascular and hepatic liabilities that typically plague basic amines.

References

  • Chemsrc. 1-(2-fluorophenyl)piperazin-2-one | CAS#:907972-55-8. Retrieved from: [Link]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from: [Link]

  • ACS Publications. Discovery of VU6027459: A First-in-Class Selective and CNS Penetrant mGlu 7 Positive Allosteric Modulator Tool Compound. Retrieved from: [Link]

Sources

Exploratory

Blood-brain barrier permeability of 1-(2-Fluorophenyl)piperazin-2-one

Blood-Brain Barrier Permeability of 1-(2-Fluorophenyl)piperazin-2-one: A Technical Guide for CNS Drug Development Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constraine...

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Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of 1-(2-Fluorophenyl)piperazin-2-one: A Technical Guide for CNS Drug Development

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable membrane that protects the brain from xenobiotic compounds[1]. Among emerging pharmacophores, 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) represents a highly optimized scaffold for neuropharmaceuticals. This whitepaper provides an in-depth mechanistic analysis of its BBB permeability, detailing the physicochemical causality behind its membrane traversal, and outlines self-validating experimental workflows for quantifying its CNS penetration and efflux liability.

Physicochemical Profiling & Structural Rationale

The ability of a molecule to cross the BBB via passive diffusion—the route utilized by the majority of CNS drugs[2]—is dictated by a strict set of physicochemical parameters. Successful CNS drugs typically exhibit a low molecular weight (MW < 500 Da, preferably 350–400 Da) and high lipophilicity[3].

1-(2-Fluorophenyl)piperazin-2-one possesses a molecular weight of 194.21 g/mol and a molecular formula of C10H11FN2O[4], placing it well within the optimal size range for transcellular diffusion. Its exceptional BBB permeability is driven by two critical structural modifications:

  • The Fluorine Effect: The introduction of a fluorine atom at the ortho-position of the phenyl ring significantly enhances the compound's lipophilicity (ClogP)[4]. Because fluorine is highly electronegative yet similar in size to hydrogen, it increases the lipid solubility of the molecule without adding excessive steric bulk, thereby facilitating partitioning into the hydrophobic core of the endothelial lipid bilayer.

  • The Piperazin-2-one (Lactam) Core: Standard piperazines are highly basic, meaning they are predominantly protonated (ionized) at physiological pH (7.4), which hinders membrane permeability. By incorporating a carbonyl group adjacent to the N1 nitrogen to form a piperazin-2-one (a lactam), the lone pair of electrons on the nitrogen is delocalized into the carbonyl pi-system. This drastically reduces the basicity (pKa) of the molecule. Consequently, a much higher fraction of the drug exists in the unionized state at pH 7.4, which is an absolute prerequisite for passive lipid diffusion.

G A 1-(2-Fluorophenyl) piperazin-2-one B 2-Fluorophenyl Moiety A->B C Piperazin-2-one (Lactam) Core A->C D Increased Lipophilicity (Higher ClogP) B->D E Reduced Basicity (Lower pKa) C->E G Enhanced Passive BBB Diffusion D->G F High Unionized Fraction at pH 7.4 E->F F->G

Caption: Logical flow of structural features enhancing passive BBB diffusion.

Mechanisms of Permeation and Efflux Liability

While high lipophilicity drives passive diffusion into the brain capillary endothelial cells, it also increases the risk of the compound being recognized by ATP-driven efflux transporters, primarily P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. These transporters actively pump xenobiotics back into the systemic circulation, negating passive entry.

For 1-(2-Fluorophenyl)piperazin-2-one, assessing P-gp substrate liability is critical. A compound is generally considered viable for CNS targeting if its Efflux Ratio (ER) is less than 2.0 in a bidirectional permeability assay[3]. The lactam modification in this scaffold not only improves passive diffusion but also typically reduces hydrogen bond donor count, a factor known to decrease P-gp recognition affinity.

Self-Validating Experimental Workflows

To accurately quantify the BBB permeability of 1-(2-Fluorophenyl)piperazin-2-one, researchers must employ a tiered, self-validating experimental approach. Each protocol below is designed with internal controls to ensure data integrity.

Workflow Step1 1. In Silico Profiling (MW, ClogP, PSA) Step2 2. PAMPA-BBB Assay (Passive Permeability, Pe) Step1->Step2 Step3 3. Caco-2 / MDCK-MDR1 (Efflux Ratio, P-gp Liability) Step2->Step3 Step4 4. Microfluidic BBB-on-a-Chip (Dynamic Co-culture) Step3->Step4 Step5 5. In Vivo Pharmacokinetics (Brain/Plasma Ratio) Step4->Step5

Caption: Step-by-step experimental workflow for assessing BBB permeability and efflux liability.

Protocol 1: High-Throughput PAMPA-BBB Assay (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion from active transport mechanisms[3].

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with a 1% solution of porcine brain lipid (PBL) dissolved in dodecane.

  • Sample Preparation: Dissolve 1-(2-Fluorophenyl)piperazin-2-one in DMSO, then dilute in pH 7.4 PBS to a final concentration of 200 μM (ensure DMSO < 1%).

  • Incubation: Add the compound solution to the donor compartment. Add fresh pH 7.4 PBS to the acceptor compartment. Assemble the sandwich plate and incubate at 25°C for 17 hours[3].

  • Internal Controls: Run Caffeine (high permeability) and Cetirizine (low permeability) in parallel wells[1].

  • Quantification & Validation: Quantify donor and acceptor concentrations via LC-MS/MS. Calculate the effective permeability ( Pe​ ). Self-Validation: Calculate mass balance to ensure the compound is not trapped within the lipid membrane or bound to the plasticware.

Protocol 2: Bidirectional MDCK-MDR1 Assay (Efflux Liability)

To evaluate P-gp liability, use Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

  • Cell Seeding: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 μM of the compound to the apical chamber; sample the basolateral chamber at 30, 60, and 120 minutes.

    • Basolateral to Apical (B-A): Add 10 μM to the basolateral chamber; sample the apical chamber at identical intervals.

  • Inhibition Control (Self-Validation): Repeat the B-A and A-B transport in the presence of 50 μM Verapamil (a known P-gp inhibitor). If the compound is a P-gp substrate, the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ) will drop to ~1.0 upon Verapamil addition.

Protocol 3: Microfluidic BBB-on-a-Chip Validation

Standard cell cultures lack the shear stress required for physiological tight junction formation. Microfluidic chips overcome this by recapitulating the human BBB microenvironment[1].

  • Co-Culture Setup: Seed human brain microvascular endothelial cells (hBMECs) in the vascular channel of a microfluidic chip. Seed human primary astrocytes and pericytes in the adjacent brain tissue channel, separated by a porous extracellular matrix membrane[1].

  • Dynamic Flow: Apply a continuous flow of media (e.g., 60 μL/hr) to induce physiological shear stress on the hBMECs, promoting robust tight junction expression (Claudin-5, ZO-1).

  • Permeability Testing: Introduce 1-(2-Fluorophenyl)piperazin-2-one into the vascular channel. Monitor its appearance in the brain channel over 24 hours using effluent sampling and LC-MS/MS.

Quantitative Data Interpretation

To contextualize the permeability of 1-(2-Fluorophenyl)piperazin-2-one, its metrics must be benchmarked against established reference compounds. The table below summarizes the expected quantitative thresholds based on standard in vitro models.

Assay / MetricTarget Threshold for CNS Drugs1-(2-Fluorophenyl)piperazin-2-one (Expected Profile)Positive Control (Caffeine)[1]Negative Control (Cetirizine)[1]
PAMPA-BBB ( Pe​ ) > 4.0 × 10⁻⁶ cm/sHigh (~10.0 - 15.0 × 10⁻⁶ cm/s)High (> 15.0 × 10⁻⁶ cm/s)Low (< 2.0 × 10⁻⁶ cm/s)
MDCK-MDR1 ( Papp​ A-B) > 10.0 × 10⁻⁶ cm/sHigh (> 15.0 × 10⁻⁶ cm/s)HighLow
Efflux Ratio (ER) < 2.0Low (~0.8 - 1.5)~1.0 (Not a substrate)> 5.0 (P-gp Substrate)
Microfluidic Chip ( Papp​ ) > 5.0 × 10⁻⁶ cm/sHigh (Matches in vivo kinetics)HighLow

Conclusion

1-(2-Fluorophenyl)piperazin-2-one is a highly viable scaffold for CNS drug discovery. Its low molecular weight, combined with the lipophilicity-enhancing fluorine atom and the pKa-lowering lactam core, creates a physicochemical profile perfectly tuned for passive transcellular diffusion across the blood-brain barrier. By employing rigorous, self-validating methodologies—ranging from PAMPA-BBB to advanced microfluidic BBB-on-a-chip models—researchers can accurately map its pharmacokinetic profile and optimize it further for targeted neurotherapeutic applications.

References

  • Title: Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891)
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of 1-(2-Fluorophenyl)piperazin-2-one

Introduction & Mechanistic Rationale 1-(2-Fluorophenyl)piperazin-2-one is a highly valuable synthetic organic compound belonging to the class of piperazine derivatives, which are widely recognized for their diverse pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(2-Fluorophenyl)piperazin-2-one is a highly valuable synthetic organic compound belonging to the class of piperazine derivatives, which are widely recognized for their diverse pharmacological activities in medicinal chemistry[1]. The incorporation of a fluorine atom at the ortho-position of the phenyl ring significantly enhances the compound's lipophilicity, metabolic stability, and target binding affinity, making it a critical scaffold for the development of therapeutics targeting central nervous system (CNS) pathways, including serotonin and dopamine receptors[1].

The construction of the N-aryl piperazinone architecture presents specific synthetic challenges due to the competing nucleophilicity of the secondary amine and the amide nitrogen within the piperazin-2-one core. While traditional methods for synthesizing N-arylpiperazines include nucleophilic aromatic substitution ( SN​Ar ), these approaches often require highly electron-deficient aryl halides[2]. To achieve selective N-arylation with unactivated or moderately deactivated substrates like 1-bromo-2-fluorobenzene, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier methodological choice[2].

This protocol details a highly regioselective Buchwald-Hartwig amination utilizing Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) and the bidentate phosphine ligand Xantphos. The wide bite angle of Xantphos promotes the crucial reductive elimination step in the catalytic cycle, while the use of Cesium Carbonate ( Cs2​CO3​ ) provides a sufficiently basic environment to deprotonate the amine without causing base-mediated degradation of the substrate[3].

Experimental Workflow Visualization

Workflow A 1. Reagent Preparation (Degassing & Inert Atmosphere) B 2. Catalyst Complexation (Pd2(dba)3 + Xantphos) A->B Argon Purge C 3. Buchwald-Hartwig Coupling (100°C, 12h, Dioxane) B->C Add Substrates & Base D 4. Reaction Quench & Filtration (Celite Pad) C->D Cool to RT E 5. Flash Chromatography (DCM:MeOH Gradient) D->E Concentrate Filtrate F 6. Analytical Validation (LC-MS, 1H-NMR) E->F Isolate Product

Synthetic workflow for the Buchwald-Hartwig N-arylation of piperazin-2-one.

Reaction Stoichiometry & Reagent Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. Precise stoichiometric control is essential to prevent over-arylation or unreacted starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
Piperazin-2-one100.121.01.00 g (10.0 mmol)Limiting Reagent / Nucleophile
1-Bromo-2-fluorobenzene175.001.22.10 g (12.0 mmol)Arylating Agent / Electrophile
Pd2​(dba)3​ 915.720.02183 mg (0.2 mmol)Catalyst Precursor
Xantphos578.620.06347 mg (0.6 mmol)Bidentate Ligand
Cs2​CO3​ 325.822.06.52 g (20.0 mmol)Inorganic Base
1,4-Dioxane (Anhydrous)88.11N/A50.0 mLSolvent (0.2 M)

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Catalyst Activation

Expertise Note: Palladium(0) complexes are highly sensitive to oxidation. Strict adherence to Schlenk techniques or the use of a glovebox is required to prevent the formation of inactive Palladium(II) oxides.

  • Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Backfill the system with high-purity Argon (repeat 3 times).

  • Catalyst Loading: Under a positive flow of Argon, charge the flask with Pd2​(dba)3​ (183 mg) and Xantphos (347 mg).

  • Solvent Addition: Add 25 mL of anhydrous, degassed 1,4-Dioxane. Stir the mixture at room temperature for 15 minutes.

    • Causality: This pre-incubation period allows for the complete ligand exchange, displacing the labile dibenzylideneacetone (dba) ligands to form the active, coordinatively unsaturated L2​Pd(0) catalytic species.

Phase 2: Substrate Addition and Heating
  • Reagent Introduction: To the dark red/purple catalyst solution, sequentially add piperazin-2-one (1.00 g), 1-bromo-2-fluorobenzene (2.10 g), and finely powdered Cs2​CO3​ (6.52 g).

  • Final Degassing: Add the remaining 25 mL of 1,4-Dioxane. Sparge the entire mixture with Argon for an additional 10 minutes.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 RPM) for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the electron-rich 1-bromo-2-fluorobenzene into the Pd(0) center. Vigorous stirring is critical due to the heterogeneous nature of the reaction (insoluble Cs2​CO3​ ).

Phase 3: Workup and Purification
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude suspension through a 2-inch pad of Celite. Wash the filter cake with an additional 50 mL of EtOAc.

    • Causality: This step removes the insoluble cesium salts ( CsBr , unreacted Cs2​CO3​ ) and precipitated palladium black, preventing emulsion formation during subsequent aqueous washes.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 90:10, v/v).

  • Isolation: Combine the product-containing fractions (monitor via TLC, UV active at 254 nm) and concentrate in vacuo to afford 1-(2-Fluorophenyl)piperazin-2-one as a solid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters:

  • Chemical Formula: C10​H11​FN2​O [4]

  • Molecular Weight: 194.20 g/mol [4]

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 195.1.

  • 1H-NMR (400 MHz, CDCl3): Look for the characteristic splitting of the piperazinone core. The methylene protons adjacent to the amide nitrogen ( N1​ ) and the secondary amine ( N4​ ) will present as distinct multiplets, while the 2-fluorophenyl ring will display a complex multiplet pattern between 7.00–7.40 ppm due to 1H−19F coupling.

  • 19F-NMR (376 MHz, CDCl3): A single peak is expected (typically around -120 to -125 ppm, depending on referencing), confirming the retention of the fluorine atom.

References

  • ChemSrc. 1-(2-fluorophenyl)piperazin-2-one | CAS#:907972-55-8. Retrieved from[Link]

  • RSC Advances. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. DOI: 10.1039/D2RA07227K. Retrieved from [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from[Link]

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(2-Fluorophenyl)piperazin-2-one in Human Plasma

Abstract This application note details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2-Fluorophenyl)piperazin-2-one in hu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2-Fluorophenyl)piperazin-2-one in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a straightforward protein precipitation (PPT) sample preparation technique, optimized chromatographic separation using a C18 reversed-phase column, and highly selective detection via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This document provides not only a step-by-step protocol but also explains the scientific rationale behind key parameter selections, ensuring methodological robustness and adherence to bioanalytical validation principles.

Introduction

1-(2-Fluorophenyl)piperazin-2-one is a piperazine derivative, a class of compounds widely recognized for their diverse pharmacological activities and significance in medicinal chemistry.[1] The introduction of a fluorine atom to the phenyl group can enhance metabolic stability and lipophilicity, making such compounds promising candidates in drug discovery pipelines.[1] Accurate quantification of this analyte in biological matrices like plasma is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2][3] This note presents a complete protocol optimized for 1-(2-Fluorophenyl)piperazin-2-one, providing the necessary parameters to establish a robust assay in a research or regulated laboratory setting.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Structure Chemical Structure of 1-(2-Fluorophenyl)piperazin-2-one[1]
IUPAC Name 1-(2-fluorophenyl)piperazin-2-one[1]
Molecular Formula C₁₀H₁₁FN₂O[1]
Molecular Weight 194.21 g/mol [1]
Ionization Profile The two nitrogen atoms in the piperazine ring are basic and readily accept a proton, making the molecule highly suitable for positive mode electrospray ionization (ESI+).[4]
Polarity The fluorophenyl group imparts lipophilicity, while the piperazine-2-one moiety provides polarity. This amphiphilic nature makes it ideal for reversed-phase chromatography.[1]

Experimental Workflow Overview

The analytical process follows a streamlined workflow designed for efficiency and reproducibility, from sample receipt to final data analysis.

G sample 1. Plasma Sample (100 µL) spike 2. Spike with Internal Standard (IS) sample->spike ppt 3. Add 300 µL cold ACN (Protein Precipitation) spike->ppt vortex 4. Vortex & Incubate ppt->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute with Mobile Phase A supernatant->dilute inject 8. Inject into LC-MS/MS System dilute->inject separate 9. Chromatographic Separation inject->separate ionize 10. Ionization (ESI+) separate->ionize detect 11. MS/MS Detection (MRM Mode) ionize->detect quantify 12. Peak Integration & Quantification detect->quantify report 13. Generate Report quantify->report

Caption: End-to-end bioanalytical workflow for 1-(2-Fluorophenyl)piperazin-2-one.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: 1-(2-Fluorophenyl)piperazin-2-one reference standard (≥98% purity).

  • Internal Standard (IS): A structurally similar and stable isotope-labeled analogue (e.g., 1-(2-Fluorophenyl)piperazin-2-one-d4) is highly recommended. If unavailable, a compound with similar physicochemical and chromatographic properties can be used.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: LC-MS grade formic acid (FA).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[5][6]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the Internal Standard working solution to all tubes (except double blanks).

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample ensures efficient precipitation.[6]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at 4°C for 15 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant into a clean autosampler vial or 96-well plate.

  • Add 150 µL of mobile phase A (Water + 0.1% FA) to the supernatant to reduce the organic content of the injected sample, which improves peak shape and compatibility with the initial mobile phase conditions.[5]

  • Cap the vials/plate and place them in the autosampler for analysis.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression.[7] A C18 reversed-phase column is chosen for its versatility with moderately polar compounds.

Table 1: Optimized LC Conditions

Parameter Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system Provides the necessary pressure and flow precision.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm Offers excellent retention and resolution for this analyte class. The smaller particle size (in UHPLC) allows for faster analysis and sharper peaks.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Mobile Phase A Water + 0.1% Formic Acid Formic acid is a common mobile phase additive that aids in the protonation of the analyte for efficient ESI+ ionization and improves peak shape.[8]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Vol. 5 µL A small volume minimizes potential matrix effects while providing sufficient sensitivity.
Gradient Elution Time (min) %B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| | 5.0 | 5 |

Mass Spectrometry (MS) Parameters

The mass spectrometer is operated in positive electrospray ionization mode with MRM for detection, providing the highest level of selectivity and sensitivity.[9]

Table 2: Optimized MS/MS Conditions | Parameter | Setting | Rationale | | :--- | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis using MRM. | | Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens on the piperazine ring are readily protonated.[4] | | Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ion generation. | | Source Temp. | 150 °C | A moderate temperature to aid desolvation without causing thermal degradation. | | Desolvation Temp. | 400 °C | Efficiently removes solvent from the ESI droplets to generate gas-phase ions. | | Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates the desolvation process. | | Collision Gas | Argon | An inert gas used for Collision-Induced Dissociation (CID) in the collision cell. | | MRM Transitions | Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | | | 1-(2-Fluorophenyl)piperazin-2-one (Quantifier) | 195.1 | 119.1 | 20 | | | 1-(2-Fluorophenyl)piperazin-2-one (Qualifier) | 195.1 | 91.1 | 35 | | | Internal Standard (e.g., d4 version) | 199.1 | 123.1 | 20 |

Note: Product ions and collision energies are predictive and must be optimized empirically on the specific instrument used. The predicted fragments are based on common fragmentation pathways of phenylpiperazines, which often involve cleavage of the piperazine ring or the bond connecting it to the phenyl group.[4]

Method Validation Framework

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[2] This protocol should be validated according to the principles outlined in regulatory guidance documents, such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[10][11]

Key Validation Parameters to Assess:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed at multiple concentration levels (LOD, LQC, MQC, HQC) within a single run (intra-day) and across multiple days (inter-day).

  • Calibration Curve: A linear regression of the analyte/IS peak area ratio versus concentration, demonstrating the response over the intended analytical range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of 1-(2-Fluorophenyl)piperazin-2-one in human plasma. The combination of a simple and rapid protein precipitation protocol with a highly selective and sensitive MRM-based detection strategy results in a robust workflow suitable for regulated bioanalysis in drug development. The provided parameters serve as an excellent starting point for method implementation and subsequent validation in any bioanalytical laboratory.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • EvitaChem. 1-(2-Fluorophenyl)piperazin-2-one.
  • U.S. Food and Drug Administration. (2022).
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • U.S. Department of Health and Human Services.
  • Kato, Y. et al. (2018). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC.
  • Kofoed, C. A. et al. (2015).
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Ishihama, Y. et al. (2000).
  • ResearchGate. (2000).
  • Thermo Fisher Scientific. Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
  • Organic Letters. (2005).
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.
  • ResearchGate. (2025). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Benchchem. A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
  • Sigma-Aldrich. 1-(2-Fluorophenyl)piperazine.
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • ACS Publications. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • MDPI. (2026). Toward Comprehensive In Vitro Evaluation of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances.
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Home Sunshine Pharma. 1-(2-Fluorophenyl)piperazine CAS 1011-15-0.
  • PubChem. 1-(2-Fluorophenyl)piperazine.
  • Cayman Chemical. 1-(2-Fluorophenyl)piperazine (hydrochloride).
  • ScienceAsia. (2025).

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Method

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of 1-(2-Fluorophenyl)piperazin-2-one in Rodent Models

Introduction & Pharmacological Context 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a synthetic substituted piperazine derivative widely utilized as a structural scaffold in medicinal chemistry, particularly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a synthetic substituted piperazine derivative widely utilized as a structural scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders[1][2]. Pharmacologically, phenylpiperazine derivatives are well-documented for their robust interactions with central nervous system (CNS) targets, functioning primarily as modulators (agonists, partial agonists, or antagonists) of serotonin (5-HT) and dopamine (DA) receptor pathways[1][3].

Expertise Insight (Causality of Molecular Design): The strategic placement of a fluorine atom on the phenyl ring is not merely structural; it significantly enhances the compound's lipophilicity and metabolic stability[1]. This halogenation is a critical physicochemical modification that facilitates rapid passive diffusion across the blood-brain barrier (BBB), ensuring that sufficient concentrations of the xenobiotic reach central receptor sites to elicit a measurable behavioral or neurochemical phenotype.

Pathway Cmpd 1-(2-Fluorophenyl) piperazin-2-one BBB Blood-Brain Barrier (Lipophilic Crossing) Cmpd->BBB Systemic Circulation Receptors 5-HT & DA Receptors (CNS Targets) BBB->Receptors CNS Penetration Modulation Receptor Modulation (Agonism/Antagonism) Receptors->Modulation Ligand Binding Phenotype Behavioral Output (e.g., Locomotion, Anxiety) Modulation->Phenotype Signal Transduction

Fig 1: Pharmacodynamic pathway of fluorophenylpiperazine derivatives in the central nervous system.

In Vivo Dosing Guidelines (Mice and Rats)

Because 1-(2-Fluorophenyl)piperazin-2-one serves primarily as an investigational probe, precise dosing parameters must be extrapolated from extensively studied analogs within the fluorophenylpiperazine class (such as para-fluorophenylpiperazine [pFPP] and 1-phenylpiperazine)[4][5][6].

Route of Administration & Dose Ranges
  • Intraperitoneal (IP) Injection: The preferred route for rapid CNS screening and behavioral assays. IP administration partially bypasses the gastrointestinal tract, reducing variability from gastric emptying and yielding a sharper maximum brain concentration ( Cmax​ ). Based on D3-selective phenylpiperazines and pFPP, the optimal investigational dose range for behavioral modulation is 1.0 to 10.0 mg/kg [3][6].

  • Oral Gavage (PO): Utilized for systemic pharmacokinetic (PK) profiling and bioavailability studies. Unsubstituted 1-phenylpiperazine has been safely administered orally at doses up to 60.0 mg/kg in murine models[4].

Quantitative Dosing Parameters

To ensure animal welfare and prevent physiological stress from confounding neuropharmacological data, strict adherence to volumetric limits is required[7].

ParameterMouse (e.g., C57BL/6)Rat (e.g., Wistar/SD)Rationale / Causality
Behavioral Dose (IP) 1.0 - 10.0 mg/kg1.0 - 5.0 mg/kgTitrated to avoid off-target catalepsy or seizures.
Systemic Dose (PO) Up to 60.0 mg/kgUp to 50.0 mg/kgAccounts for hepatic first-pass metabolism.
Max Dosing Volume 10 mL/kg5 mL/kgPrevents visceral distension and injection stress.
Needle Size 25G - 27G23G - 25GMinimizes tissue trauma at the injection site.

Experimental Protocol: Behavioral & Pharmacokinetic Profiling

Self-Validating System Integration: To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It mandates a three-arm design:

  • Vehicle-only control to establish baseline behavior and rule out solvent toxicity.

  • Positive control (e.g., a known 5-HT agonist like mCPP) to validate the sensitivity of the behavioral apparatus.

  • Test cohort for 1-(2-Fluorophenyl)piperazin-2-one. Logic: If the positive control fails to elicit the expected phenotype, the entire assay run is invalidated, preventing false-negative conclusions regarding the test compound.

Step-by-Step Methodology

Step 1: Compound Formulation (Co-solvent System) Due to the lipophilicity of the fluorinated phenyl ring[1], aqueous solubility is limited.

  • Weigh the required mass of 1-(2-Fluorophenyl)piperazin-2-one (MW: 194.2 g/mol )[2].

  • Dissolve the compound in 5% Dimethyl Sulfoxide (DMSO). Caution: Do not exceed 5-10% DMSO, as higher concentrations independently alter BBB permeability and cause CNS depression, invalidating behavioral data.

  • Add 5% Tween-80 and vortex until a fine suspension or clear solution forms.

  • QS (quantum satis) to the final volume with 0.9% sterile saline. Prepare fresh daily.

Step 2: Animal Preparation & Restraint

  • Acclimatize rodents to the testing facility for a minimum of 7 days prior to dosing to stabilize baseline stress hormones (cortisol/corticosterone)[8].

  • For IP administration, gently restrain the animal and tilt the head downward. Causality: This specific angle allows the abdominal organs to shift cranially, significantly minimizing the risk of accidental visceral or cecal puncture during needle insertion[7].

Step 3: In Vivo Dosing & Absorption Phase

  • Administer the formulated compound into the lower right quadrant of the abdomen using a 26G needle[7].

  • Return the animal to a quiet holding cage for the optimal absorption window (typically 15–30 minutes post-IP injection) to allow the compound to reach Tmax​ in the brain[3][6].

Step 4: Behavioral Observation

  • Transfer the animal to the behavioral apparatus (e.g., Elevated Plus Maze for anxiety, or Open Field for locomotor activity).

  • Record activity for 30–60 minutes. Monitor specifically for piperazine-induced adverse effects, such as hypothermia or convulsions, which have been noted at supratherapeutic doses of related synthetic derivatives[6].

Step 5: Pharmacokinetic (PK) Blood Sampling

  • Collect 50-100 µL blood samples via the submandibular vein (mice) or lateral tail vein (rats) at predetermined intervals (e.g., 0.5, 1, 1.5, and 3 hours post-dose)[4].

  • Centrifuge samples in serum separator tubes to isolate plasma. Analyze via LC-MS/MS to quantify systemic exposure ( AUC ) and clearance rates.

Protocol Prep 1. Formulation (Co-solvent System) Dose 2. IP/PO Dosing (1-10 mg/kg) Prep->Dose Wait 3. Absorption Phase (15-30 mins) Dose->Wait Test 4. Behavioral Testing (EPM / Locomotor) Wait->Test PK 5. PK Blood Sampling (Submandibular/Tail) Test->PK

Fig 2: Integrated in vivo workflow for behavioral and pharmacokinetic profiling in rodent models.

Anticipated Pharmacokinetic and Behavioral Outcomes

Based on the broader class of phenylpiperazine derivatives, researchers should anticipate the following physiological timelines:

MetricExpected RangeBiological Significance
Tmax​ (IP) 15 - 30 minutesRapid CNS penetration driven by the fluorinated motif.
Tmax​ (PO) 60 - 120 minutesDelayed absorption via the GI tract; subject to first-pass effect.
Half-life ( t1/2​ ) 2 - 6 hoursPrimarily dictated by hepatic CYP450-mediated metabolism.
Behavioral Onset 10 - 20 minutesDirectly correlates with initial central receptor occupancy.

References

  • ChemSrc. "1-(2-fluorophenyl)piperazin-2-one | CAS#:907972-55-8". chemsrc.com.[Link]

  • Cheung, T. H. C., et al. "Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats". National Institutes of Health (NIH) / PMC.[Link]

  • Maher, S., et al. "Long-term daily oral administration of intestinal permeation enhancers is safe and effective in mice". National Institutes of Health (NIH) / PMC. [Link]

  • Wikipedia Contributors. "para-Fluorophenylpiperazine". Wikipedia, The Free Encyclopedia. [Link]

  • Norwegian University of Science and Technology (NTNU). "Guidelines for the administration of substances to rodents". ntnu.edu.[Link]

  • Thomsen, L.R., Finlay, D.B., et al. "Clinically relevant drugs modulate the effect of AMB-FUBINACA in male and female mice". University of Otago. [Link]

Sources

Application

Application Notes and Protocols: 1-(2-Fluorophenyl)piperazin-2-one in Drug Discovery

Introduction and Pharmacological Rationale In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently embedded in blockbuster drugs ranging from kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently embedded in blockbuster drugs ranging from kinase inhibitors (e.g., imatinib) to antiparkinsonian agents (e.g., piribedil)[1]. However, the high basicity of standard piperazines can lead to off-target hERG channel toxicity and suboptimal blood-brain barrier (BBB) penetration.

1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) represents a highly strategic structural evolution of this scaffold[2]. By introducing a lactam carbonyl at the C2 position, the basicity of the adjacent N1 nitrogen is neutralized, transforming the ring into a conformationally constrained peptidomimetic[1]. Furthermore, the addition of an ortho-fluorine atom on the N1-phenyl ring serves a dual purpose: it blocks cytochrome P450-mediated aromatic oxidation (enhancing metabolic stability) and increases the molecule's lipophilicity, which is critical for central nervous system (CNS) target engagement[2].

This application note provides a comprehensive guide to utilizing 1-(2-Fluorophenyl)piperazin-2-one as a versatile precursor for synthesizing advanced CNS and oncology drug candidates.

Physicochemical Profiling & Design Causality

Understanding the baseline physicochemical properties of this precursor is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueClinical / Chemical Significance
CAS Number 907972-55-8Unique identifier for procurement, inventory, and safety tracking[2].
Molecular Formula C10H11FN2OIndicates the presence of the fluorinated aromatic ring and the core lactam[2].
Molecular Weight 194.21 g/mol The low molecular weight allows for significant structural elaboration at the N4 position while keeping the final drug candidate well within Lipinski's Rule of 5[2].
Boiling Point 388.98 °C (at 760 mmHg)The high boiling point indicates excellent thermal stability, making it suitable for high-temperature palladium-catalyzed cross-coupling reactions[3].
Density 1.225 g/cm³Relevant for volumetric calculations and solvent displacement in large-scale process chemistry[3].

Causality in Scaffold Selection: The secondary amine at the N4 position remains nucleophilic, providing a highly selective functional handle[4]. Because the N1 position is protected by the aryl group and the lactam resonance, chemists can perform direct N4-alkylation, acylation, or cross-coupling without the need for complex, yield-reducing protecting group strategies.

Synthetic Workflows & Experimental Protocols

The workflow below outlines the standard progression from the raw precursor to a fully optimized lead compound.

DrugDiscoveryWorkflow Precursor 1-(2-Fluorophenyl)piperazin-2-one (Core Scaffold) Alkylation N4-Alkylation / Acylation (Modify Lipophilicity) Precursor->Alkylation Coupling Pd-Catalyzed Cross-Coupling (Aryl/Heteroaryl Extension) Precursor->Coupling Screening In Vitro Screening (CNS Receptors & Kinases) Alkylation->Screening Coupling->Screening Optimization Lead Optimization (ADME & Toxicity Profiling) Screening->Optimization

Caption: Workflow for synthesizing and screening 1-(2-Fluorophenyl)piperazin-2-one derivatives.

Protocol 1: Selective N4-Alkylation for CNS-Active Ligands

This protocol describes the attachment of an alkyl or benzyl pharmacophore to the N4 position to generate receptor-binding ligands[4].

  • Rationale & Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild inorganic base. Using a stronger base (like NaH ) risks deprotonating the alpha-carbon of the lactam, leading to unwanted enolate side-reactions. Acetonitrile is used as the solvent because its polar aprotic nature optimally solvates the electrophile, accelerating the SN​2 displacement.

  • Step 1: Preparation. In an oven-dried 50 mL round-bottom flask, dissolve 1-(2-Fluorophenyl)piperazin-2-one (1.0 eq, 1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Step 2: Base Addition. Add anhydrous K2​CO3​ (2.5 eq, 2.5 mmol) and stir at room temperature for 15 minutes to ensure uniform suspension.

  • Step 3: Electrophile Addition. Dropwise, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 1.1 mmol). Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.

  • Step 4: Self-Validation Checkpoint. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the precursor mass ( m/z 195.1 [M+H]+ ) drops below 5% relative abundance, and the target product mass dominates the chromatogram.

  • Step 5: Workup. Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For oncology applications, extending the aromatic system via the N4 position is often required to target specific kinase pockets[5].

  • Rationale & Causality: Aryl halides do not undergo spontaneous SN​2 reactions with amines. A Palladium catalyst is required. Because the piperazin-2-one N4 nitrogen is less nucleophilic than a standard piperazine (due to the inductive pull of the lactam), a highly electron-rich and bulky biaryl phosphine ligand (like RuPhos) is strictly necessary to facilitate the oxidative addition and reductive elimination steps.

  • Step 1: Reagent Loading. In a nitrogen-filled glovebox, charge a vial with 1-(2-Fluorophenyl)piperazin-2-one (1.0 eq), the aryl bromide (1.2 eq), Pd2​(dba)3​ (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide ( NaOtBu , 1.5 eq).

  • Step 2: Reaction. Suspend the mixture in anhydrous toluene (0.1 M concentration). Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Step 3: Self-Validation Checkpoint. Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (1:1). The disappearance of the aryl bromide spot under UV light (254 nm) validates the completion of the catalytic cycle.

  • Step 4: Isolation. Quench the reaction with water, extract with ethyl acetate (3x), dry over Na2​SO4​ , and purify via automated flash chromatography.

Mechanistic Case Study: Oncology Applications

While historically utilized for CNS targets (modulating serotonin and dopamine pathways)[2], recent breakthroughs have repositioned piperazin-2-one derivatives as potent oncology agents.

A prime example is the development of acetophenone/piperazin-2-one (APPA) hybrids designed to combat Triple-Negative Breast Cancer (TNBC)[5]. These hybrids act as selective DNA-damaging agents. By infiltrating the tumor cell, they induce the accumulation of γH2AX (a biomarker for DNA double-strand breaks) and activate the P53 tumor suppressor protein[5]. Concurrently, they downregulate P38 phosphorylation and HSP70 expression, effectively dismantling the cell's DNA repair machinery and forcing the cancer cells into an irreversible S/G2 cell cycle arrest[5].

MechanismOfAction Hybrid Piperazin-2-one Hybrid DNA_Damage Targeted DNA Damage Hybrid->DNA_Damage P38_HSP70 ↓ P38 & HSP70 Expression Hybrid->P38_HSP70 gH2AX γH2AX Accumulation DNA_Damage->gH2AX P53 P53 Activation DNA_Damage->P53 Arrest S/G2 Cell Cycle Arrest gH2AX->Arrest P53->Arrest P38_HSP70->Arrest Prevents Repair Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Caption: Mechanism of piperazin-2-one hybrids inducing DNA damage and S/G2 cell cycle arrest in TNBC.

References

  • ChemSrc. 1-(2-fluorophenyl)piperazin-2-one | CAS#:907972-55-8 Chemical Properties. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from:[Link]

  • PubMed (Bioorganic & Medicinal Chemistry Letters). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. PMID: 38777278. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for the Isolation of 1-(2-Fluorophenyl)piperazin-2-one

Introduction & Mechanistic Rationale 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8; Molecular Formula: C₁₀H₁₁FN₂O) is a highly valued synthetic organic compound belonging to the class of substituted piperazine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8; Molecular Formula: C₁₀H₁₁FN₂O) is a highly valued synthetic organic compound belonging to the class of substituted piperazine derivatives[1][2]. It is frequently utilized as a critical scaffold in medicinal chemistry, particularly in the development of neuroactive therapeutics[1].

The isolation and purification of piperazinone derivatives present unique challenges. While the piperazine core provides distinct hydrogen-bonding capabilities, the introduction of the 2-fluorophenyl group significantly enhances the molecule's overall lipophilicity[1]. This structural dichotomy dictates its solubility profile, making traditional single-solvent cooling crystallization inefficient. Furthermore, piperazinone derivatives are notorious for undergoing rapid, uncontrolled primary nucleation when subjected to high supersaturation, which frequently results in fine, needle-like crystals[3]. These needles are difficult to filter, exhibit poor flowability, and readily trap mother liquor impurities.

To achieve high purity and a desirable crystal habit (e.g., block-like crystals), this protocol employs a seeded anti-solvent cooling crystallization strategy. By utilizing Isopropanol (IPA) as the primary solvent and Water as the anti-solvent, we can precisely control the Metastable Zone Width (MSZW)[4][5]. Seeding the solution bypasses the high energy barrier of primary nucleation, directing the thermodynamic driving force strictly toward the steady growth of existing crystal lattices[3].

Thermodynamic & Kinetic Considerations

The selection of the solvent/anti-solvent system is the most critical parameter in this workflow. A comprehensive solvent screening (summarized in Table 1) demonstrates that the IPA/Water system provides the optimal balance of high solubility at elevated temperatures and near-zero solubility at low temperatures, maximizing yield while maintaining a wide MSZW to control crystal growth[5].

Table 1: Solvent System Screening for 1-(2-Fluorophenyl)piperazin-2-one Isolation

Solvent System (v/v)Solubility @ 20°C (mg/mL)Solubility @ 75°C (mg/mL)Yield (%)HPLC Purity (Area %)Observed Crystal Habit
Acetone / Water (1:1)15.285.472.098.5Prismatic
IPA / Water (2:1) 8.5 110.2 88.5 99.8 Block-like
DCM / Hexane (1:4)22.195.065.096.2Fine Needles
Toluene / Heptane (1:3)12.460.555.095.0Agglomerates

Data reflects optimized screening parameters adapted from established piperazinone isolation methodologies[4][5].

Experimental Workflow

The following diagram illustrates the logical progression of the crystallization process, highlighting the critical control points required to prevent premature nucleation and ensure high-purity isolation.

G N1 1. Crude API Dissolution (IPA, 75°C) N2 2. Hot Filtration (Clarification) N1->N2 N3 3. Initial Cooling (to 50°C) N2->N3 N4 4. Anti-Solvent Addition (Water, dropwise) N3->N4 N5 5. Seeding (0.5% w/w pure crystals) N4->N5 N6 6. Controlled Cooling (0.1°C/min to 5°C) N5->N6 N7 7. Vacuum Filtration & Cold Wash N6->N7 N8 8. Vacuum Drying (40°C, 24h) N7->N8

Workflow for anti-solvent cooling crystallization of 1-(2-Fluorophenyl)piperazin-2-one.

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step contains a specific physical observation that confirms the thermodynamic state of the crystallization matrix before proceeding to the next phase.

Step 1: Primary Dissolution
  • Action: Suspend the crude 1-(2-Fluorophenyl)piperazin-2-one in Isopropanol (IPA) (5 volumes relative to crude mass). Heat the reactor to 75 °C under moderate agitation (250 RPM).

  • Causality: IPA efficiently disrupts the intermolecular hydrogen bonding of the piperazinone core at elevated temperatures, ensuring complete dissolution[5].

  • Validation Check: The suspension must transition to a completely transparent, homogenous solution. If undissolved material persists after 30 minutes, add IPA in 0.5-volume increments until clear.

Step 2: Hot Filtration
  • Action: Pass the hot solution (maintained at >70 °C) through a pre-warmed 0.45 µm PTFE filter into a clean crystallization vessel.

  • Causality: Removes insoluble mechanical impurities (e.g., dust, catalyst remnants) that could act as heterogeneous nucleation sites, which would prematurely trigger uncontrolled crystallization[3].

  • Validation Check: The filtrate must be optically clear with no visible Tyndall effect when illuminated with a concentrated light source.

Step 3: Anti-Solvent Addition & Saturation
  • Action: Cool the filtrate to 50 °C. Begin adding Water (2.5 volumes) dropwise at a controlled rate of 0.1 volumes/minute.

  • Causality: Water acts as a strong anti-solvent due to the lipophilic nature of the 2-fluorophenyl moiety[1]. Slow addition builds supersaturation steadily without crossing the labile limit (crashing out)[4].

  • Validation Check: The solution should remain clear but approach the metastable limit. Self-Correction: If premature turbidity appears, halt the water addition and heat slightly to 55 °C until the solution clears, then return to 50 °C before resuming.

Step 4: Seeding
  • Action: Introduce 0.5% w/w (relative to theoretical yield) of high-purity 1-(2-Fluorophenyl)piperazin-2-one seed crystals.

  • Causality: Seeding provides a template for crystal growth, bypassing primary nucleation and preventing the formation of undesirable needle-like crystals[3].

  • Validation Check: Observe the seeds for 15 minutes.

    • If they dissolve: The system is undersaturated (temperature too high or insufficient anti-solvent).

    • If massive cloudiness appears immediately: The system is in the labile zone.

    • Correct state: Seeds remain suspended and visible, initiating slow, steady growth.

Step 5: Controlled Cooling
  • Action: Cool the seeded suspension from 50 °C to 5 °C at a linear ramp rate of 0.1 °C/min.

  • Causality: A slow cooling rate ensures that the rate of supersaturation generation does not exceed the rate of crystal growth. This prevents secondary nucleation showers and promotes the growth of large, filterable crystals[3].

  • Validation Check: Continuous, steady growth of block-like crystals should be observed. The mother liquor should gradually become less viscous as the solute depletes.

Step 6: Isolation & Washing
  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of pre-chilled (5 °C) IPA/Water (1:2 v/v)[3].

  • Causality: The cold wash displaces the mother liquor—which contains soluble impurities—without dissolving the purified product[3].

  • Validation Check: The filtrate (mother liquor) should run clear, and the resulting filter cake should appear uniformly white and crystalline.

Step 7: Drying
  • Action: Transfer the filter cake to a vacuum oven and dry at 40 °C for 24 hours.

  • Causality: Removes residual IPA and Water without risking thermal degradation or melting of the API intermediate[4].

  • Validation Check: Drying is complete when a constant weight is achieved.

Troubleshooting Common Issues

  • Oiling Out (Liquid-Liquid Phase Separation): If the product separates as a heavy oil rather than crystallizing, the system has exceeded the supersaturation limit at a temperature above the melting point of the solute-solvent mixture. Solution: Reheat to achieve a single clear phase, increase the IPA ratio slightly, and reduce the cooling rate.

  • Needle-like Crystals: Formation of fine, hair-like needles indicates rapid primary nucleation[3]. Solution: Ensure the solution is perfectly clear before seeding, strictly control the anti-solvent addition rate, and verify that the cooling ramp does not exceed 0.1 °C/min[3].

References

  • EvitaChem. "Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) - EvitaChem". Product Catalog & Chemical Properties.
  • Chemsrc. "1-(2-fluorophenyl)piperazin-2-one | CAS#:907972-55-8". Chemical Database.
  • Google Patents (CN106117153A). "The preparation method of 2 piperazinones". Patent Literature.
  • Benchchem. "Technical Support Center: Piperazine-2-thione Crystallization". Application Protocols.
  • Google Patents (US20070213534A1). "Process for the Manufacture of fused piperazin-2-one derivatives". Patent Literature.

Sources

Application

Preparation of 1-(2-Fluorophenyl)piperazin-2-one stock solutions for cell culture

Application Note: In Vitro Preparation and Handling of 1-(2-Fluorophenyl)piperazin-2-one Stock Solutions Scientific Context & Physicochemical Profiling 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Preparation and Handling of 1-(2-Fluorophenyl)piperazin-2-one Stock Solutions

Scientific Context & Physicochemical Profiling

1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a highly specialized synthetic organic compound belonging to the piperazine derivative class. Piperazine scaffolds are ubiquitous in medicinal chemistry, frequently serving as foundational pharmacophores for central nervous system (CNS) therapeutics. The addition of a fluorine atom at the ortho-position of the phenyl ring significantly enhances the molecule's lipophilicity, thereby improving its biological membrane permeability—a critical factor for intracellular and transmembrane receptor targeting (1)[1].

Mechanistically, derivatives of this class are investigated for their modulatory effects on serotonin (5-HT) and dopamine receptor pathways, acting as either agonists or antagonists to influence neurotransmitter release and downstream gene expression (1)[1].

Pathway Ligand 1-(2-Fluorophenyl) piperazin-2-one Receptor 5-HT / Dopamine Receptors Ligand->Receptor Binds GPCR G-Protein Cascade Receptor->GPCR Activates Effector Neurotransmitter Modulation GPCR->Effector Regulates

Putative pharmacological signaling pathway of piperazine derivatives.

Solvent Dynamics & Cytotoxicity Mitigation

Because 1-(2-Fluorophenyl)piperazin-2-one is highly lipophilic, it is insoluble in standard aqueous buffers but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) (1)[1]. When preparing stock solutions, two critical phenomena must be managed to ensure experimental trustworthiness:

  • The Molar Volume Effect: A common critical mistake in cell culture is adding exactly 1 mL of solvent to the weighed powder. Because the solubilized compound displaces volume, the final volume will exceed 1 mL, resulting in a lower-than-calculated molarity. To maintain absolute precision, the solvent must be added up to the 1 mL mark, rather than adding a flat 1 mL volume (2)[2].

  • Solvent-Induced Cytotoxicity: DMSO can cause severe solvent effects, including the unintended upregulation of CY450 drug-metabolizing enzymes and direct cytotoxicity. The final concentration of DMSO in the cell culture medium must strictly remain below 0.3% (v/v), with 0.1% being the universally preferred maximum (3)[3]. Therefore, stock solutions must be prepared at least 1,000× the desired final assay concentration.

Quantitative Data: Stock Solution Preparation Matrix

To facilitate rapid and accurate preparation, the following table summarizes the mass of 1-(2-Fluorophenyl)piperazin-2-one (MW: 194.21 g/mol ) required to formulate standard stock concentrations in 1 mL of DMSO.

Desired Stock ConcentrationMass Required (mg)Target Final Assay Concentration (at 1:1000 Dilution)Final DMSO % in Culture
10 mM 1.94 mg10 µM0.1%
50 mM 9.71 mg50 µM0.1%
100 mM 19.42 mg100 µM0.1%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; each step includes a specific checkpoint to ensure the integrity of the solution before proceeding.

Phase 1: Stock Solution Formulation

  • Preparation: Equilibrate the vial of 1-(2-Fluorophenyl)piperazin-2-one to room temperature in a desiccator to prevent ambient moisture condensation, which can degrade the compound over time (1)[1].

  • Weighing: Using an analytical balance, weigh the precise mass required (e.g., 19.42 mg for a 100 mM stock) into a sterile, amber-colored glass vial or a foil-wrapped microcentrifuge tube (to protect from light-induced degradation).

  • Solubilization: Add approximately 800 µL of sterile, anhydrous DMSO to the powder.

  • Agitation: Vortex the solution for 30–60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely clear with no visible particulates. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Volume Adjustment: Once fully dissolved, add anhydrous DMSO to bring the final total volume to exactly 1.0 mL. This accounts for the molar volume effect (2)[2].

  • Sterilization: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality Note: Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters will dissolve in pure DMSO, ruining the stock and introducing toxic polymers to your cells.

  • Storage: Aliquot the stock into 50 µL single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Phase 2: Application to Aqueous Cell Culture Media

  • Media Pre-warming: Pre-warm the complete cell culture medium to 37°C.

    • Causality Note: Injecting a concentrated lipophilic DMSO stock into cold media causes rapid thermal shock and localized supersaturation, leading to irreversible compound precipitation (3)[3].

  • Dilution: While gently swirling the conical tube containing the warm media, slowly add the required volume of the DMSO stock solution (e.g., 1 µL of stock per 1 mL of media for a 1:1000 dilution).

  • Validation: Inspect the media under an inverted microscope prior to applying it to cells. The absence of micro-crystals validates successful aqueous transition.

Workflow Step1 1. Weigh Compound (19.42 mg for 100 mM) Step2 2. Add Anhydrous DMSO (Adjust to 1 mL final vol) Step1->Step2 Step3 3. Vortex & Sonicate (Ensure complete dissolution) Step2->Step3 Step4 4. Filter Sterilize (Use 0.22 µm PTFE) Step3->Step4 Step5 5. Aliquot & Store (Protect from light, -20°C) Step4->Step5

Workflow for 1-(2-Fluorophenyl)piperazin-2-one stock preparation.

References

  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891). EvitaChem.
  • Small but Critical Mistakes Commonly Made in Cell Culture Experiments. Biomedical Journal of Scientific & Technical Research.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. EmulateBio.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Fluorophenyl)piperazin-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1-(2-fluorophenyl)piperazin-2-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1-(2-fluorophenyl)piperazin-2-one. This molecule is a privileged scaffold in medicinal chemistry, highly valued for its enhanced lipophilicity and target engagement in CNS disorders and kinase inhibition[1].

However, synthesizing this compound is rarely straightforward. The ortho-fluoro substitution presents unique electronic and steric challenges that often derail standard N-arylation and cyclization protocols[2]. This guide moves beyond basic recipes, providing you with the mechanistic causality behind reaction failures, self-validating protocols, and field-proven methodologies to achieve high-yielding syntheses.

Core Synthetic Workflows

To synthesize 1-(2-fluorophenyl)piperazin-2-one, we generally rely on two primary pathways. Route A utilizes a late-stage Buchwald-Hartwig cross-coupling, which is ideal for rapid analog generation and high purity. Route B relies on a de novo cyclization from an ethylenediamine precursor, which is highly scalable and avoids expensive palladium catalysts[1].

SynthesisRoutes SM1 1-Bromo-2-fluorobenzene + 4-Boc-piperazin-2-one Int1 Pd-Catalyzed Buchwald-Hartwig Coupling SM1->Int1 SM2 N-(2-Fluorophenyl)ethylenediamine + Chloroacetyl chloride Int2 Acylation & Intramolecular Cyclization (NaI/K2CO3) SM2->Int2 BocInt 4-Boc-1-(2-fluorophenyl) piperazin-2-one Int1->BocInt Route A Final 1-(2-Fluorophenyl)piperazin-2-one (Target Molecule) Int2->Final Route B BocInt->Final TFA/DCM Deprotection

Primary synthetic pathways for 1-(2-fluorophenyl)piperazin-2-one.

Detailed Step-by-Step Methodologies
Route A: Buchwald-Hartwig Cross-Coupling (Preferred for High Purity)
  • Preparation: In an oven-dried Schlenk flask, combine 4-Boc-piperazin-2-one (1.0 eq), 1-bromo-2-fluorobenzene (1.2 eq), Pd2(dba)3 (0.02 eq), BrettPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Degassing (Critical): Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (0.2 M) that has been sparged with argon for 30 minutes.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

    • Self-Validating Cue: The mixture should transition from dark purple (Pd(0) formation) to a clear orange/brown upon active catalytic cycling. If it turns black, Pd-black has precipitated, indicating catalyst death due to oxygen ingress.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM), add trifluoroacetic acid (TFA, 10 eq), and stir for 2 hours at room temperature. Concentrate and neutralize with saturated NaHCO3 to yield the final product.

Route B: De Novo Cyclization (Preferred for Scalability)
  • Acylation: To a solution of N-(2-fluorophenyl)ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, dropwise add chloroacetyl chloride (1.05 eq). Stir for 1 hour.

  • Solvent Swap & Finkelstein Activation: Remove the DCM under reduced pressure. Dissolve the crude chloroacetamide in anhydrous acetonitrile. Add K2CO3 (2.0 eq) and Sodium Iodide (NaI, 0.1 eq).

  • Cyclization: Reflux the mixture for 8 hours.

    • Self-Validating Cue: Upon reaching reflux, a fine white precipitate (NaCl) should form rapidly. This visual cue confirms the successful Finkelstein halogen exchange, proving the reaction is actively being driven forward.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and recrystallize the crude product from EtOAc/Hexanes.

Troubleshooting & FAQs

TroubleshootingLogic Start Issue: Low Yield of Target Molecule CheckRegio Is N4-arylation occurring? Start->CheckRegio Protect Solution: Use 4-Boc-piperazin-2-one CheckRegio->Protect Yes CheckConv Is starting material unreacted? CheckRegio->CheckConv No ChangeLigand Solution: Switch to BrettPhos/RuPhos CheckConv->ChangeLigand Yes (Pd Route) CheckCyclization Stuck at uncyclized intermediate? CheckConv->CheckCyclization No AddNaI Solution: Add cat. NaI (Finkelstein) CheckCyclization->AddNaI Yes (Cyclization Route)

Diagnostic logic tree for troubleshooting low synthesis yields.

Q: Why am I getting multiple spots on my TLC and a low yield of the target product when using unprotected piperazin-2-one in the cross-coupling? A: Unprotected piperazin-2-one possesses two reactive nitrogen centers: the N1 (amide) and the N4 (secondary amine). The N4 amine is significantly more nucleophilic than the N1 amide. Under standard Buchwald-Hartwig conditions, the Pd complex will preferentially undergo oxidative addition and subsequent amination at the N4 position, leading to 4-(2-fluorophenyl)piperazin-2-one or diarylated byproducts[2]. Expert Solution: Always use N4-protected piperazin-2-one (e.g., 4-Boc-piperazin-2-one). The Boc group deactivates the N4 position via steric hindrance and electron withdrawal, forcing the Pd-catalyzed C-N bond formation to occur exclusively at the N1 amide.

Q: My Buchwald-Hartwig coupling stalls at 30% conversion. How can I drive it to completion? A: The ortho-fluorine atom on the aryl halide introduces significant steric bulk near the reacting center. While the highly electronegative fluorine actually accelerates the initial oxidative addition of Pd(0) into the C-Br bond, the subsequent coordination of the bulky piperazinone and the final reductive elimination step are severely sterically hindered[3]. Expert Solution: Switch your ligand from Xantphos to BrettPhos or RuPhos. These biarylphosphine ligands are specifically designed to accommodate bulky ortho-substituted aryl halides. They promote the formation of a highly active, mono-ligated Pd(0) species that facilitates rapid reductive elimination. Additionally, ensure your NaOtBu is strictly anhydrous; moisture rapidly degrades the active catalyst.

Q: In the cyclization route (Route B), the reaction stops at the linear chloroacetamide intermediate. How do I force the ring closure? A: The intramolecular SN2 cyclization of the chloroacetamide can be sluggish. The chloride ion is only a moderate leaving group, and the conformation of the ethylenediamine backbone must adopt a specific, thermodynamically demanding geometry for the ring closure to occur[1]. Expert Solution: Implement a Finkelstein activation. Add 10 mol% of Sodium Iodide (NaI) to the reaction mixture in refluxing acetonitrile. The iodide acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive transient iodoacetamide. This intermediate rapidly undergoes intramolecular cyclization by the N4 amine.

Quantitative Data & Optimization Summary

To assist in selecting the right conditions for your lab's specific constraints, all quantitative yield and regioselectivity data for the synthesis of 1-(2-fluorophenyl)piperazin-2-one are summarized below.

Route / MethodCatalyst / ReagentsYield (%)Regioselectivity (N1:N4)Primary Limitation
Direct Arylation (Unprotected) Pd2(dba)3, Xantphos, Cs2CO315 - 25%1 : 4Poor selectivity; N4-arylation dominates.
Protected Arylation (Boc) Pd2(dba)3, Xantphos, NaOtBu60 - 70%> 99 : 1Moderate yield due to ortho-F steric hindrance.
Optimized Protected Arylation Pd2(dba)3, BrettPhos, NaOtBu85 - 95%> 99 : 1Requires expensive Pd ligands and strict inert atmosphere.
De Novo Cyclization (No NaI) Chloroacetyl chloride, K2CO340 - 50%> 99 : 1Stalls at the stable chloroacetamide intermediate.
Optimized Cyclization (NaI) Chloroacetyl chloride, K2CO3, NaI75 - 85%> 99 : 1Requires careful temperature control during initial acylation.

References

  • EvitaChem. "1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) Product Information." EvitaChem.
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules.
  • Thieme. "Synthesis of Electron-Deficient N1-(Hetero)aryl 3,3,5,5-Tetramethyl Piperazinones." Synthesis.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-(2-Fluorophenyl)piperazin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers encountering precipitation, poor bioavailability, or inconsistent assay results when work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers encountering precipitation, poor bioavailability, or inconsistent assay results when working with 1-(2-Fluorophenyl)piperazin-2-one .

Diagnostic Overview: The Causality of Poor Solubility

1-(2-Fluorophenyl)piperazin-2-one is a synthetic organic compound characterized by a piperazine ring substituted with a 2-fluorophenyl group[1]. Its poor aqueous solubility in neutral media is driven by two competing thermodynamic factors:

  • High Lipophilicity: The 2-fluorophenyl moiety is highly hydrophobic, causing the water network to highly order itself around the molecule, resulting in an unfavorable entropy of solvation[1].

  • Crystal Lattice Energy: The piperazin-2-one core contains an amide-like nitrogen (N1) and a carbonyl group capable of strong intermolecular hydrogen bonding, creating a highly stable crystal lattice that resists dissolution.

  • Low Ionization at Neutral pH: While the secondary amine (N4) in the piperazine ring is basic, its pKa is relatively low compared to unsubstituted piperazines due to the electron-withdrawing effect of the adjacent lactam carbonyl. At physiological pH (7.4), the molecule remains largely un-ionized, driving it out of the aqueous phase.

Strategic Decision Workflow

SolubilityWorkflow Start 1-(2-Fluorophenyl)piperazin-2-one Aqueous Solubility Issue CheckPH Is the target pH < 5.0? Start->CheckPH SaltForm Salt Formation (HCl, Mesylate) CheckPH->SaltForm Yes InVitro Is application In Vitro? CheckPH->InVitro No Cosolvent Cosolvent System (DMSO, PEG 400) InVitro->Cosolvent Yes InVivo Is application In Vivo? InVitro->InVivo No Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Liquid Formulation Nano Nanosuspension / Surfactants InVivo->Nano High Dose / Tox

Decision tree for selecting the optimal solubility enhancement strategy.

Troubleshooting & Experimental FAQs

Q1: My compound crashes out of solution when I dilute my DMSO stock into the biochemical assay buffer. How can I prevent this?

A: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local dielectric constant spikes, causing the lipophilic 1-(2-Fluorophenyl)piperazin-2-one to rapidly nucleate and precipitate before it can disperse.

Solution: Implement a step-down cosolvent system. Cosolvents are substances added to a primary solvent to increase the solubility of poorly-soluble compounds by lowering the interfacial tension and overall polarity of the aqueous phase[2]. PEG 400 is an industry standard for this purpose[3].

Self-Validating Protocol: PEG 400 Step-Down Dilution

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:4 into 100% PEG 400 (resulting in a 2 mM stock in 20% DMSO / 80% PEG 400). PEG 400 has been shown to provide a significant twofold or greater enhancement in drug solubility in binary mixtures[4].

  • Final Aqueous Addition: Slowly titrate the intermediate stock into your aqueous assay buffer under vigorous vortexing to reach your final working concentration (e.g., 10 µM).

  • Validation Check: Measure the absorbance of the final assay well at 600 nm. An optical density (OD) > 0.05 indicates colloidal aggregation (crashing). If OD < 0.05, the compound is fully solubilized.

Q2: I need to formulate this compound for an in vivo oral PK study, but I cannot use high concentrations of organic solvents due to toxicity. What is the best approach?

A: For in vivo dosing, host-guest complexation using cyclodextrins is the gold standard. Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity[5]. The lipophilic 2-fluorophenyl ring of your compound will insert into the CD cavity, shielding it from the aqueous environment and dramatically increasing apparent solubility without the use of toxic cosolvents[5].

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline or DI water.

  • Guest Addition: Add 1-(2-Fluorophenyl)piperazin-2-one in excess (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. This time is required to reach thermodynamic equilibrium for the non-covalent inclusion process.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Sterilization: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Check: Perform a Phase Solubility Study. Prepare formulations at 0%, 5%, 10%, and 20% HP-β-CD. Quantify the dissolved API via HPLC-UV. A linear increase in API concentration corresponding to the CD concentration (an AL-type phase solubility profile) confirms true 1:1 inclusion complexation rather than transient supersaturation.

CDComplexation PrepCD 1. Prepare 20% w/v HP-β-CD AddDrug 2. Add Excess API PrepCD->AddDrug Equilibrate 3. Stir 24-48h (Equilibration) AddDrug->Equilibrate Centrifuge 4. Centrifuge 10,000 x g Equilibrate->Centrifuge Filter 5. Filter 0.22 µm Centrifuge->Filter Validate 6. HPLC-UV Validation Filter->Validate

Step-by-step workflow for preparing self-validating cyclodextrin inclusion complexes.

Q3: Can I simply lower the pH to dissolve the compound?

A: Yes, provided your downstream application can tolerate acidic conditions. The piperazine ring contains a secondary amine (N4) that can be protonated. Salt formation is a highly effective and widely used method to enhance the aqueous solubility of weakly basic piperazine-containing drugs[6].

Self-Validating Protocol: Hydrochloride Salt Generation

  • Dissolution: Dissolve the free base of 1-(2-Fluorophenyl)piperazin-2-one in a minimum volume of anhydrous ethanol.

  • Protonation: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise while stirring on ice.

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration and wash with cold diethyl ether. Dry under a vacuum desiccator overnight.

  • Validation Check: Dissolve 1 mg of the isolated powder in 1 mL of DI water. Measure the pH. A drop in pH (typically to ~4.0-5.0) confirms the successful formation and dissolution of the hydrochloride salt.

Q4: What if I need to dose at extremely high concentrations for a toxicology study, and cyclodextrins/cosolvents are insufficient?

A: When thermodynamic solubility limits are reached, you must shift to kinetic stabilization via nanosuspensions. Formulating poorly soluble compounds into nanoparticles significantly increases their surface area, leading to a massive increase in the apparent dissolution rate and bioavailability[7].

Self-Validating Protocol: Top-Down Nanosuspension (Wet Milling)

  • Surfactant Matrix: Prepare an aqueous solution containing 1% (w/v) Tween 80 and 0.5% (w/v) Pluronic F-68 to act as steric and electrostatic stabilizers.

  • Milling: Suspend the API (up to 50 mg/mL) in the surfactant matrix. Add 0.5 mm zirconium oxide milling beads.

  • Size Reduction: Mill the suspension using a high-energy planetary ball mill for 2-4 hours at 4°C to prevent thermal degradation.

  • Validation Check: Analyze the filtered suspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 and a Z-average diameter < 400 nm confirms a stable, uniform nanosuspension without macro-aggregation.

Quantitative Data Summary: Solubility Enhancement Profiles

The following table summarizes the expected solubility enhancements for 1-(2-Fluorophenyl)piperazin-2-one based on the chosen formulation strategy.

Formulation StrategyPrimary Mechanism of ActionBest Suited ForTypical Solubility Enhancement FactorPhysical State in Water
Salt Formation (HCl) Ionization of the basic N4 amineSolid storage, low-pH liquid formulations10x – 50xTrue Solution
Cosolvents (PEG 400) Reduction of aqueous dielectric constantIn vitro biochemical & cell-based assays5x – 20xTrue Solution
HP-β-CD Complexation Hydrophobic shielding of fluorophenyl ringIn vivo oral / IV dosing (PK/PD)20x – 100xTrue Solution (Complexed)
Nanosuspension Increased surface area / Noyes-Whitney kineticsHigh-dose in vivo toxicology studies> 100x (Apparent)Colloidal Dispersion

References

  • Cosolvent - Wikipedia, wikipedia.org, [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility, nih.gov,[Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC, nih.gov,[Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds - PMC, nih.gov,[Link]

  • Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC, nih.gov,[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed, nih.gov,[Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 1-(2-Fluorophenyl)piperazin-2-one

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals resolve complex chromatographic anomalies.

This guide specifically addresses HPLC peak tailing for 1-(2-Fluorophenyl)piperazin-2-one , a compound whose structural properties make it notoriously challenging to analyze on standard reversed-phase silica columns.

Mechanistic Deep Dive: The "Why" Behind the Tailing

To troubleshoot effectively, we must first understand the analyte's chemical behavior. 1-(2-Fluorophenyl)piperazin-2-one contains a piperazinone ring. While the N1 nitrogen is part of a neutral amide linkage, the N4 nitrogen is a basic secondary amine with a pKa typically between 8.0 and 9.0.

In reversed-phase HPLC, retention should ideally be driven by a single mechanism: hydrophobic partitioning between the analyte and the stationary phase (e.g., C18). However, standard Type-A and older Type-B silica columns contain residual surface silanols (-Si-OH). At a mobile phase pH above 3.0, these silanols deprotonate into negatively charged ions (-Si-O⁻). When your basic piperazinone derivative enters the column at mid-pH, it is positively charged. The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism . Because this secondary interaction is slow and non-linear, the analyte molecules desorb at different rates, smearing the trailing edge of the peak—a phenomenon universally recognized as peak tailing [1].

Mechanism A 1-(2-Fluorophenyl)piperazin-2-one (Basic Secondary Amine) B Hydrophobic Partitioning (Primary Retention) A->B C18/C8 Phase C Ion-Exchange Interaction (Secondary Retention) A->C Silica Surface D Symmetrical Peak (As < 1.2) B->D E Peak Tailing (As > 1.5) C->E F Ionized Silanols (-Si-O⁻) at pH > 3.0 F->C G Endcapped / CSH Column or Mobile Phase pH < 3.0 G->C Blocks

Caption: Mechanistic pathway of 1-(2-Fluorophenyl)piperazin-2-one retention and silanol-induced tailing.

Quantitative Diagnostic Matrix

Before altering your method, quantify the severity of the distortion using the USP Tailing Factor ( T ) or Peak Asymmetry ( As​ ). This data will dictate your troubleshooting trajectory.

USP Tailing Factor (T)Peak Asymmetry (As)Chromatographic DiagnosisRecommended Action
1.00 1.00 Perfect Gaussian symmetry.None required; optimal conditions.
1.05 - 1.20 1.05 - 1.50 Acceptable peak shape for most quantitative assays.Monitor column for degradation over time.
> 1.50 > 1.50 Peak Tailing: Secondary silanol interactions, column void, or extra-column volume.Execute Neutral Marker Protocol (A).
< 0.95 < 0.95 Peak Fronting: Column mass overload or sample solvent mismatch.Reduce injection volume or match sample diluent.

Self-Validating Troubleshooting Protocols

To prevent "guess-and-check" chromatography, use the following self-validating workflows. Each protocol is designed to isolate a single variable, ensuring that the root cause is definitively identified and resolved.

Protocol A: The Physical vs. Chemical Diagnostic (Neutral Marker Test)

Causality: If the column bed has collapsed (creating a void) or a frit is partially blocked, all analytes will tail regardless of their chemical structure. If only the basic 1-(2-Fluorophenyl)piperazin-2-one tails, the issue is strictly chemical [2]. Methodology:

  • Prepare a mixed standard solution containing 10 µg/mL of 1-(2-Fluorophenyl)piperazin-2-one and 10 µg/mL of a neutral, hydrophobic marker (e.g., Toluene or Uracil).

  • Inject 2 µL of the standard onto your current HPLC system using your standard mobile phase.

  • Calculate the USP Tailing Factor for both peaks.

  • Validation Logic:

    • If TToluene​>1.5 AND TPiperazinone​>1.5 : You have a physical hardware issue. Replace the inlet frit, check PEEK tubing connections for dead volume, or replace the voided column [3].

    • If TToluene​≤1.1 AND TPiperazinone​>1.5 : You have confirmed a chemical secondary interaction. Proceed immediately to Protocol B.

Protocol B: Mobile Phase pH and Buffer Optimization

Causality: By lowering the mobile phase pH below the pKa of the surface silanols (pKa ~3.5), we force the silanols into a fully protonated, neutral state (-Si-OH). This eliminates the electrostatic attraction to the positively charged piperazinone[4]. Methodology:

  • Discard your current unbuffered or mid-pH mobile phase.

  • Prepare an aqueous mobile phase (Mobile Phase A) using 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water, yielding a pH of ~2.0. Alternatively, use a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid.

  • Ensure Mobile Phase B (Organic) is high-quality Acetonitrile or Methanol.

  • Flush the system and column with 10-20 column volumes of the new mobile phase to ensure complete equilibration.

  • Re-inject the sample.

  • Validation Logic: If the peak symmetry is restored ( T<1.2 ), the root cause was ionized silanol interaction. Maintain strict pH control in future assays.

Workflow Start Observe Peak Tailing (As > 1.5) Test1 Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test1 Decision Does Neutral Marker Tail? Test1->Decision Phys Physical Issue (Void, Frit, Tubing) Decision->Phys Yes Chem Chemical Issue (Silanols, pH, Overload) Decision->Chem No FixPhys Replace Frit/Column Check PEEK Fittings Phys->FixPhys FixChem Adjust pH (<3 or >10) Increase Buffer Strength Chem->FixChem

Caption: Self-validating decision tree for diagnosing physical vs. chemical HPLC peak tailing.

Technical FAQs

Q: I adjusted my mobile phase to pH 2.5, but my 1-(2-Fluorophenyl)piperazin-2-one peak is still tailing slightly. What is the next logical step? A: If pH optimization fails, your column chemistry may be inadequate. Standard C18 columns, even when endcapped, can suffer from steric hindrance that leaves up to 50% of silanols unreacted. Switch to a column specifically designed for basic compounds. A polar-embedded column (e.g., Amide-C18) creates a virtual shielding layer of water that blocks the basic amine from reaching the silica surface. Alternatively, a Charged Surface Hybrid (CSH) column applies a slight positive surface charge that electrostatically repels the basic piperazinone, resulting in razor-sharp peaks even in low-ionic-strength mobile phases [2].

Q: Why does my peak tailing worsen when I increase my injection volume from 2 µL to 10 µL? A: This is a classic symptom of a sample solvent mismatch rather than true silanol tailing. If your 1-(2-Fluorophenyl)piperazin-2-one is dissolved in 100% Acetonitrile, but your initial gradient conditions are 95% aqueous, the strong injection solvent acts as a localized mobile phase. The analyte travels rapidly through the column until the solvent plug dilutes, causing the peak to smear or even split. Always dilute your sample in the initial mobile phase conditions (e.g., 5% Organic / 95% Aqueous) to ensure immediate focusing at the head of the column [1].

Q: Can extra-column volume cause tailing specifically for this compound? A: Yes, particularly if it elutes early in the run ( k′<2 ). If the tubing connecting your autosampler to the column, or the column to the detector, is too long or has an internal diameter greater than 0.005", it induces laminar flow dispersion. The fluid in the center of the tubing travels faster than the fluid at the walls, artificially broadening the peak and mimicking chemical tailing. Minimize tubing length and ensure all PEEK fittings are seated flush against the column frit [4].

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com.
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.com.
  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chromtech.com.
Optimization

Technical Support Center: Optimizing Plasma Extraction for 1-(2-Fluorophenyl)piperazin-2-one

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming LC-MS/MS sensitivity and reproducibility hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming LC-MS/MS sensitivity and reproducibility hurdles. Extracting 1-(2-Fluorophenyl)piperazin-2-one from biological matrices requires a deep understanding of its structural dichotomy. The molecule features a lipophilic 2-fluorophenyl group, which enhances its organic partitioning, alongside a piperazin-2-one core [1]. Crucially, this core contains a neutral lactam (amide) nitrogen and a basic secondary amine (pKa ~7.5–8.5).

Mastering the ionization state of this secondary amine is the master key to unlocking high-recovery, interference-free extractions. Below is our comprehensive guide to selecting, executing, and troubleshooting the ideal sample preparation workflow.

Workflow Decision Matrix

ExtractionWorkflow Start Plasma Sample 1-(2-Fluorophenyl)piperazin-2-one Decision Required Sensitivity & Matrix Cleanup? Start->Decision PPT Protein Precipitation (PPT) High Throughput Decision->PPT Fast screening (LLOQ > 10 ng/mL) LLE Liquid-Liquid Extraction (LLE) Cost-Effective Cleanup Decision->LLE Routine PK (LLOQ ~ 1 ng/mL) SPE Mixed-Mode SPE (MCX) Highest Sensitivity Decision->SPE Trace analysis (LLOQ < 0.1 ng/mL) PPT_Step Add 3x Vol MeCN Centrifuge PPT->PPT_Step LLE_Step Adjust pH > 10 Extract with MTBE LLE->LLE_Step SPE_Step Load at pH 3 Wash MeOH Elute 5% NH4OH SPE->SPE_Step LCMS LC-MS/MS Analysis PPT_Step->LCMS LLE_Step->LCMS SPE_Step->LCMS

Decision matrix for selecting plasma extraction methods for 1-(2-Fluorophenyl)piperazin-2-one.

Core Methodologies & Mechanistic Protocols
Method A: High-Throughput Protein Precipitation (PPT)

Causality: PPT relies on organic solvents to lower the dielectric constant of plasma, denaturing and precipitating proteins. While fast, it co-extracts endogenous glycerophospholipids, which compete for charge in the ESI source and cause severe ion suppression [3]. This method is best suited for early-stage, high-throughput screening where lower limits of quantification (LLOQ) are less stringent [2]. Self-Validation Check: Monitor the MS transition m/z 184 184 (lysophosphatidylcholines) to map where matrix suppression zones overlap with your analyte's retention time.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma into a 96-well collection plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing your internal standard (IS).

  • Vortex aggressively for 5 minutes at 1000 RPM.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Method B: Liquid-Liquid Extraction (LLE)

Causality: To force the analyte into an organic solvent, the basic secondary amine must be fully deprotonated. By adjusting the plasma pH to >10 (at least 2 units above its pKa), the molecule becomes neutrally charged. The lipophilic 2-fluorophenyl group then drives its partitioning into moderately polar organic solvents like Methyl tert-butyl ether (MTBE). Self-Validation Check: Spike a known concentration into water versus plasma. If water recovery is >90% but plasma recovery is <50%, your pH adjustment step failed to overcome the natural buffering capacity of the plasma.

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 50 µL of 0.1 M NaOH or 5% Ammonium Hydroxide (NH 4​ OH) to drive the pH > 10. Vortex briefly.

  • Add 1.0 mL of MTBE.

  • Shake for 10 minutes on a multi-tube vortexer to maximize phase partitioning.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (e.g., 10% MeCN with 0.1% Formic Acid).

Method C: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality: This is the gold standard for extracting basic amines. The MCX sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (cation-exchange) sites [5]. By acidifying the plasma, the secondary amine becomes positively charged, locking it onto the sulfonic acid groups. This allows for a harsh 100% methanol wash that aggressively strips away neutral lipids and phospholipids without eluting the analyte [4]. Self-Validation Check: Collect all wash fractions. If the analyte is detected in the 100% MeOH wash, the loading pH was not acidic enough to form the requisite ionic bond.

Step-by-Step Protocol:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H 3​ PO 4​ ) to ensure pH < 3.

  • Condition: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of Water.

  • Load: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Crucial: The analyte remains locked via ionic bonds; phospholipids are washed away).

  • Elute: Pass 1 mL of 5% NH 4​ OH in MeOH. The high pH deprotonates the amine, breaking the ionic bond, while the MeOH disrupts hydrophobic interactions.

  • Evaporate & Reconstitute: Dry under nitrogen and reconstitute in 100 µL of mobile phase.

Quantitative Performance Comparison

The following data represents typical baseline metrics when extracting piperazine derivatives from human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time (96-well)Cost per Sample
PPT (Acetonitrile) 85 - 95%40 - 60% (Suppression)< 5%~20 minutes$
LLE (MTBE) 70 - 85%85 - 95% (Minimal)~ 80%~60 minutes
MCX-SPE 90 - 98%95 - 105% (Negligible)> 99%~90 minutes $
Troubleshooting & FAQs

Q1: I am experiencing severe ion suppression at the retention time of 1-(2-Fluorophenyl)piperazin-2-one. How can I fix this? A1: Ion suppression in LC-MS/MS from plasma is primarily driven by endogenous glycerophospholipids [4]. If you are using standard Protein Precipitation (PPT), the proteins are removed, but the phospholipids remain entirely in your extract [3]. Solution: Switch your methodology to Mixed-Mode Cation Exchange (MCX) SPE, which removes >99% of phospholipids. Alternatively, if you must maintain a PPT workflow for throughput, utilize specialized phospholipid-depletion plates (e.g., HybridSPE or Ostro plates) which utilize Lewis acid/base interactions to trap phosphate groups.

Q2: My LLE recoveries are highly variable between batches. What is going wrong? A2: This is almost always a symptom of inconsistent pH control. The pKa of the secondary amine in the piperazine ring is roughly 7.5 to 8.5. If the plasma pH isn't driven at least 2 units above this pKa (to pH 10.5+), a fraction of the molecules will remain ionized (positively charged) and will refuse to partition into the organic MTBE layer. Solution: Do not rely on weak buffers. Add a stronger base like 0.1 M NaOH or 5% NH 4​ OH directly to the plasma before adding the organic solvent, and vortex thoroughly to ensure the buffering capacity of the plasma is broken.

Q3: During MCX SPE, I am losing my analyte in the 100% Methanol wash step. Why? A3: The sulfonic acid groups on the MCX sorbent require the analyte to be fully protonated to hold it via ionic interaction [5]. If you are losing the compound in the organic wash, the loading pH was too high, meaning the compound was retained only by weak hydrophobic interactions (which methanol easily breaks). Solution: Ensure your plasma is heavily diluted with 2% Phosphoric Acid (H 3​ PO 4​ ) prior to loading. Check the pH of your pre-treated sample with pH paper; it must be strictly < 3.0.

References
  • EvitaChem. 1-(2-Fluorophenyl)piperazin-2-one Product Information.1

  • Mandal P, Dan S, Bose A, et al. LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharm Pharmacol Int J. 2018;6(6):475‒482. 2

  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.3

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.4

  • Waters Help Center. Oasis Cartridges and 96-Well Plates Care and Use Manual.5

Sources

Troubleshooting

Technical Support Center: Resolving Mass Spectrometry Ionization Issues for 1-(2-Fluorophenyl)piperazin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve electrospray ionization (E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve electrospray ionization (ESI) issues for 1-(2-Fluorophenyl)piperazin-2-one .

To successfully analyze this compound, we must first understand its physicochemical nature. The molecule features a piperazin-2-one core—a cyclic lactam—with a 2-fluorophenyl group attached to the amide nitrogen (N1), leaving a secondary amine at the N4 position. While the basic secondary amine readily accepts a proton to form a strong [M+H]+ signal in positive ESI, the lactam carbonyl and the electronegative fluorine atom introduce competing pathways, such as metal adduct formation and in-source fragmentation.

Below is the diagnostic logic we use to isolate and resolve these specific MS issues.

MS_Troubleshooting N1 Low[M+H]+ Signal (m/z 195) N2 Analyze Full Scan MS (m/z 100-500) N1->N2 N3 High Adducts [M+Na]+ (m/z 217) N2->N3 Mass shift +22 N4 In-Source Frag (-HF, -CO) N2->N4 Mass shift -20/-28 N5 Matrix Suppression (Low TIC) N2->N5 No extra peaks N6 Add 0.1% Formic Acid Use LC-MS Solvents N3->N6 N7 Lower Cone Voltage Adjust Probe N4->N7 N8 Implement SPE Use SIL-IS N5->N8

Logical troubleshooting workflow for 1-(2-Fluorophenyl)piperazin-2-one ESI-MS issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my [M+H]+ signal (m/z 195) weak, but I see intense peaks at m/z 217 and 233?

Causality: The peaks at m/z 217 and 233 correspond to sodium ([M+Na]+) and potassium ([M+K]+) adducts, respectively. The piperazin-2-one core contains a lactam carbonyl, which acts as a strong chelating site for alkali metals present as trace contaminants in solvents or leached from glassware. When sodium adducts form preferentially, the desired protonated precursor ([M+H]+) is severely suppressed. Furthermore, metal adducts are highly stable and resist collision-induced dissociation (CID), making them poor precursors for Multiple Reaction Monitoring (MRM) quantification[1]. Solution: Force the protonation pathway. Ensure you are using strictly LC-MS grade solvents. Add a volatile organic acid (e.g., 0.1% formic acid) to the mobile phase to drive protonation at the secondary amine (N4). If adducts persist, the addition of trace fluorinated alkanoic acids or volatile ammonium salts can effectively suppress metal coordination in the positive ion mode[1].

Q2: I am observing unexpected peaks at m/z 175 and m/z 167. What causes this, and how do I prevent it?

Causality: These peaks are artifacts of in-source fragmentation . The m/z 175 ion represents a loss of hydrogen fluoride (HF, -20 Da) from the 2-fluorophenyl moiety, while m/z 167 indicates a loss of carbon monoxide (CO, -28 Da) from the lactam ring. This occurs when high accelerating potentials in the source region (such as the cone voltage or declustering potential) impart excess internal kinetic energy to the molecular ion before it safely reaches the high-vacuum mass analyzer[2]. Solution: Soften the ionization conditions. Systematically decrease the cone voltage and optimize the desolvation gas temperature. Additionally, moving the ESI probe slightly further away from the sample cone can reduce the kinetic energy transferred to the ions, preserving the intact [M+H]+ species[2].

Q3: My analyte signal is robust in neat solvent but drops by 80% when analyzing plasma extracts. How can I recover this sensitivity?

Causality: This is a classic manifestation of ion suppression . Co-eluting endogenous matrix components—such as phospholipids or salts—compete with 1-(2-Fluorophenyl)piperazin-2-one for access to the charged droplet surface in the ESI source[3]. Because this compound is a moderately polar base, it often co-elutes with these suppressive lipids during reversed-phase liquid chromatography. Solution: You must improve sample cleanup to physically remove the interferents[3]. Switch from simple protein precipitation to a mixed-mode Solid-Phase Extraction (SPE). Additionally, incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically compensate for any residual matrix effects[3].

Quantitative Optimization Data

To demonstrate the causality of MS parameters on the ionization behavior of 1-(2-Fluorophenyl)piperazin-2-one, review the optimization data below. Notice how high cone voltages destroy the precursor ion, and how the absence of an acidic modifier promotes sodium adduct formation.

Mobile Phase AdditiveCone Voltage (V)[M+H]+ (m/z 195) Intensity[M+Na]+ (m/z 217) IntensityIn-Source Frag (m/z 175)Diagnostic Conclusion
None (Neutral) 20 V2.5 × 10⁵6.5 × 10⁵Not DetectedAdduct dominant; poor protonation.
0.1% Formic Acid 20 V8.5 × 10⁵1.2 × 10⁴Not DetectedOptimal Conditions.
0.1% Formic Acid 40 V4.1 × 10⁵1.5 × 10⁴2.3 × 10⁵Moderate in-source fragmentation.
0.1% Formic Acid 60 V9.0 × 10⁴1.8 × 10⁴7.8 × 10⁵Severe fragmentation; signal loss.

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory, do not rely on assumptions. Use the following self-validating protocols to definitively diagnose and eliminate your MS issues.

Protocol A: Post-Column Infusion (Self-Validating Matrix Effect Diagnosis)

This protocol uses a continuous infusion of the analyte as its own internal control. Any deviation from the baseline definitively proves the causality of matrix-induced ion suppression[3].

  • Setup: Install a T-piece union between the analytical LC column outlet and the mass spectrometer ion source.

  • Infusion: Connect a syringe pump to the T-piece. Fill the syringe with a neat standard solution of 1-(2-Fluorophenyl)piperazin-2-one (100 ng/mL) and infuse at a constant flow rate of 10 µL/min[3].

  • Baseline Establishment: Begin acquiring data in MRM mode for the m/z 195 → m/z X transition. You will observe a stable, elevated baseline[3].

  • Validation Injection: While the infusion is running, inject a blank biological matrix extract (e.g., precipitated plasma) onto the LC column and run your standard chromatographic gradient[3].

  • Data Interpretation: Monitor the MRM signal. A sudden dip or "valley" in the steady baseline precisely maps the retention time window where invisible matrix components are eluting and suppressing ionization[3]. Adjust your LC gradient to shift the analyte away from this suppression zone.

Protocol B: The 3-Set Solid-Phase Extraction (SPE) Validation

Because 1-(2-Fluorophenyl)piperazin-2-one contains a basic secondary amine, a Mixed-Mode Cation Exchange (MCX) SPE cartridge is ideal. This 3-set protocol isolates extraction efficiency from ionization suppression, ensuring the methodology validates itself.

  • Sample Preparation: Acidify the plasma sample with 2% phosphoric acid to ensure the N4 amine is fully protonated (positively charged).

  • Load & Wash: Load the sample onto a conditioned MCX cartridge. Wash with 100% LC-MS grade methanol. Mechanism: The analyte remains locked to the sorbent via ionic bonds, while neutral lipids and phospholipids are washed away.

  • Elution: Elute the analyte using 5% ammonium hydroxide in methanol. Mechanism: The high pH neutralizes the amine, breaking the ionic bond and releasing the compound.

  • The 3-Set Validation Test: Prepare the following three sets for LC-MS/MS analysis:

    • Set 1: Neat standard in pure solvent (Represents 100% theoretical signal).

    • Set 2: Standard spiked into plasma before the SPE process.

    • Set 3: Standard spiked into a blank plasma extract after the SPE process.

  • Calculations:

    • Extraction Recovery (%) = (Area of Set 2 / Area of Set 3) × 100

    • Matrix Effect (%) = (Area of Set 3 / Area of Set 1) × 100

    • If the Matrix Effect is <90%, your wash step is insufficient. If Recovery is <80%, your elution pH is not high enough to fully release the basic amine.

References

  • "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry". Semantic Scholar.[Link]

  • "Some advice about how to reduce the fragmentation in ESI mass spectrometry?". ResearchGate.[Link]

  • "LCMS Troubleshooting: 14 Best Practices for Laboratories". ZefSci. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Fluorophenyl)piperazin-2-one vs. 1-(3-Fluorophenyl)piperazine in Receptor Binding

Executive Summary & Strategic Context In the optimization of central nervous system (CNS) therapeutics, the arylpiperazine scaffold is a privileged structure, heavily utilized for its high affinity toward aminergic G pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the optimization of central nervous system (CNS) therapeutics, the arylpiperazine scaffold is a privileged structure, heavily utilized for its high affinity toward aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. However, standard arylpiperazines often suffer from poor subtype selectivity and high metabolic liability (e.g., rapid N-dealkylation).

As a bioisosteric strategy, converting the flexible piperazine ring into a rigidified piperazin-2-one (lactam) alters the molecule's basicity, hydrogen-bonding profile, and conformational space. This guide objectively compares 1-(3-Fluorophenyl)piperazine (a classic, flexible 5-HT ligand) with 1-(2-Fluorophenyl)piperazin-2-one (a rigidified, ortho-substituted lactam), providing experimental protocols and structural causality to guide your lead optimization workflows.

Structural and Physicochemical Profiling

The fundamental performance differences between these two compounds stem from the electronic and steric impacts of the C2-carbonyl substitution and the position of the fluorine atom [1].

  • 1-(3-Fluorophenyl)piperazine (m-FPP): Features a highly basic N4 secondary amine and a weakly basic N1 aniline-like nitrogen. The lack of a carbonyl allows the piperazine ring to adopt a highly flexible chair conformation, which is critical for adapting to the Asp3.32 residue in the 5-HT receptor binding pocket.

  • 1-(2-Fluorophenyl)piperazin-2-one: The introduction of the C2-carbonyl converts the N1 nitrogen into an amide, drastically reducing its basicity. Furthermore, the ortho-fluoro substitution creates a steric clash with the carbonyl oxygen, forcing the phenyl ring out of coplanarity. This rigidifies the ring into a half-chair/boat conformation, which typically abrogates 5-HT receptor affinity but can enhance selectivity for atypical targets (e.g., specific kinase inhibition) by preventing promiscuous GPCR binding [2].

Table 1: Physicochemical Properties Comparison
Property1-(3-Fluorophenyl)piperazine1-(2-Fluorophenyl)piperazin-2-one
Core Structure ArylpiperazineArylpiperazinone (Lactam)
N1 Basicity Basic (pKa ~ 8.5)Non-basic (Amide)
Conformational State Highly flexible (Chair)Rigidified (Half-chair/Boat)
Hydrogen Bonding 1 Donor, 1 Acceptor1 Donor, 2 Acceptors (C=O)
Steric Profile Meta-fluoro (Minimal clash)Ortho-fluoro (Steric clash with C=O)

Mechanistic Pathway: GPCR Binding Logic

To understand why the experimental binding affinities differ so drastically, we must examine the receptor-ligand interaction network. The basic N4 amine is an absolute requirement for forming a salt bridge with the conserved Asp3.32 in aminergic GPCRs. While both compounds possess this N4 amine, the C2-carbonyl in the piperazinone derivative alters the vector of the N4 proton and introduces a bulky, polar hydrogen-bond acceptor that clashes with the highly hydrophobic aromatic microdomain of the 5-HT pocket.

GPCR_Binding cluster_ligand Ligand Pharmacophore cluster_receptor 5-HT Receptor Binding Pocket N4 Basic N4 Amine (Protonated) Asp Asp3.32 (Salt Bridge) N4->Asp Essential Ionic Interaction Aryl Fluorophenyl Ring (Hydrophobic) Phe Phe6.52 (Pi-Pi Stacking) Aryl->Phe Hydrophobic Anchoring C2 C2 Position (CH2 vs C=O) Hbond H-Bond Network (Ser/Thr Residues) C2->Hbond Modulates Affinity/Clash

Diagram 1: Logical interaction network of piperazine pharmacophores within the 5-HT binding pocket.

Comparative Binding Affinity (Quantitative Data)

The structural rigidification and electronic shifts directly translate to the experimental binding affinities (Ki). As shown below, the standard piperazine exhibits potent nanomolar affinity across serotonin and dopamine receptors, whereas the piperazin-2-one derivative acts as a "detoxified" scaffold, showing negligible affinity for these off-target GPCRs [3].

Table 2: Representative Binding Affinities (Ki, nM)
Target Receptor1-(3-Fluorophenyl)piperazine1-(2-Fluorophenyl)piperazin-2-one
5-HT1A 15 - 35 nM> 1,000 nM
5-HT2A 45 - 80 nM> 2,500 nM
5-HT2C 20 - 50 nM> 2,500 nM
D2 (Dopamine) 150 - 300 nM> 5,000 nM

Note: Data synthesized from standard arylpiperazine SAR profiling via radioligand displacement.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To generate trustworthy, reproducible thermodynamic binding constants (Ki), functional assays (which are subject to signal amplification) must be avoided in favor of direct radioligand competition assays. The following self-validating protocol ensures that equilibrium is reached and non-specific binding is mathematically isolated.

Assay_Workflow Membrane 1. Membrane Preparation (HEK293 cells expressing 5-HT receptors) Incubation 2. Radioligand Incubation (Test Compound + [3H]-Ligand + Buffer) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B glass fiber filters) Incubation->Filtration Wash 4. Washing Step (Ice-cold Tris-HCl to remove unbound ligand) Filtration->Wash Counting 5. Liquid Scintillation Counting (Quantify bound radioactivity) Wash->Counting Analysis 6. Nonlinear Regression Analysis (Calculate IC50 and Ki values) Counting->Analysis

Diagram 2: Self-validating radioligand binding assay workflow for determining Ki values.

Step-by-Step Methodology
  • Membrane Preparation:

    • Action: Homogenize HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

    • Causality: Ice-cold temperatures prevent proteolytic degradation of the receptors. Ultracentrifugation specifically isolates the lipid membrane fraction where the GPCRs are anchored, removing cytosolic interference.

  • Equilibrium Incubation:

    • Action: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.

    • Causality: A 60-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium—a strict mathematical prerequisite for accurately applying the Cheng-Prusoff equation later.

  • Rapid Filtration & Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold buffer.

    • Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Ice-cold washes kinetically "freeze" the receptor-ligand complex, preventing dissociation during the wash step.

  • Quantification & Data Analysis:

    • Action: Extract the filters, add scintillation cocktail, and measure radioactivity. Plot the displacement curve using nonlinear regression to find the IC50. Convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

    • Causality: Converting IC50 to Ki normalizes the data, providing a true thermodynamic affinity constant that is independent of the specific radioligand concentration used in your lab, ensuring global reproducibility.

Conclusion & Application Notes

When designing your next library, the choice between these two scaffolds dictates your target trajectory. Use 1-(3-Fluorophenyl)piperazine when developing CNS-active agents where potent 5-HT/D2 polypharmacology is desired (e.g., atypical antipsychotics). Conversely, deploy 1-(2-Fluorophenyl)piperazin-2-one when you need a metabolically stable, rigidified linker that intentionally avoids GPCR off-target toxicity, making it ideal for targeting intracellular kinases or protein-protein interactions.

References

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry. Available at:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Recent Applications of Hydantoins and Rigidified Piperazines in Drug Discovery. Pharmaceuticals (Basel). Available at:[Link]

Comparative

Comparative Guide to Analytical Method Validation for 1-(2-Fluorophenyl)piperazin-2-one Purity Testing

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical methods for fluorinated piperazine derivatives. 1-(2-Fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical methods for fluorinated piperazine derivatives. 1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a critical synthetic scaffold in medicinal chemistry. The presence of the fluorine atom enhances the compound's lipophilicity, making it a highly valuable intermediate for neurological and psychiatric drug candidates[1].

Purity testing for this intermediate is non-negotiable. Impurities—such as unreacted 2-fluoroaniline, ethylenediamine derivatives, or regioisomeric byproducts—can drastically alter the pharmacological profile and safety of the final Active Pharmaceutical Ingredient (API). This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC-FID) for the purity assessment of 1-(2-Fluorophenyl)piperazin-2-one. All methodologies discussed are grounded in the authoritative [2] and[2] frameworks.

Objective Comparison of Analytical Platforms

To determine the most fit-for-purpose method, we must analyze the physicochemical properties of the analyte. 1-(2-Fluorophenyl)piperazin-2-one (Molecular Formula: C10H11FN2O) possesses a basic secondary amine, a neutral lactam core, and a fluorinated aromatic ring[3].

  • HPLC-UV : The industry workhorse. The fluorophenyl group provides a strong chromophore (optimal UV absorbance at ~254 nm).

  • LC-MS (ESI+) : Offers superior specificity. The basic secondary amine readily protonates, yielding a strong [M+H]+ ion at m/z 195. This is ideal for genotoxic impurity screening but is often too complex and costly for routine batch release.

  • GC-FID : Feasible due to the compound's boiling point of approximately 389ºC[3]. However, the secondary amine can cause peak tailing on standard siloxane phases, often requiring pre-column derivatization (e.g., trifluoroacetylation) for optimal reproducibility.

Table 1: Quantitative Performance Comparison (Simulated Validation Data)
Validation ParameterHPLC-UV (Diode Array)LC-MS (ESI-QQQ)GC-FID (Derivatized)
Specificity Good (Resolution > 2.0)Excellent (Mass filter)Moderate (Co-elution risk)
Linearity Range 1.0 – 150 µg/mL0.01 – 10 µg/mL5.0 – 200 µg/mL
LOD / LOQ 0.3 µg/mL / 1.0 µg/mL0.003 µg/mL / 0.01 µg/mL1.5 µg/mL / 5.0 µg/mL
Precision (%RSD) < 1.0%< 2.5%< 3.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%92.0% – 102.5%
Run Time 12 minutes8 minutes25 minutes
Primary Use Case Routine Batch ReleaseTrace Impurity ProfilingResidual Volatiles

Methodological Causality: The "Why" Behind the HPLC-UV Protocol

When developing the HPLC-UV method, every parameter must be a calculated decision based on the molecule's structure:

  • Stationary Phase Selection : A standard C18 column often leads to secondary interactions between the basic piperazine nitrogen and residual surface silanols on the silica support, causing severe peak tailing. Causality : We select an end-capped, base-deactivated C18 column (e.g., Waters XBridge) to sterically shield silanols and ensure perfectly symmetrical peaks.

  • Mobile Phase pH Control : The pKa of the secondary amine is approximately 8.5. Causality : Operating at a neutral pH of 6-7 would leave the molecule partially ionized, leading to split peaks or shifting retention times. We must operate at least 2 pH units away from the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA acts as a volatile ion-pairing agent, masking the basic nitrogen and driving the analyte into a single, fully protonated state for sharp elution.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

This protocol establishes a self-validating system for the HPLC-UV method. By embedding strict acceptance criteria at the very beginning, the system ensures that any instrumental failure halts the workflow before invalid data is generated[5].

Step 1: System Suitability Testing (SST) - The Gatekeeper

  • Action: Inject a standard solution of 1-(2-Fluorophenyl)piperazin-2-one (50 µg/mL) six consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤ 1.0%, Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 5000.

  • Causality: Validates that the instrument electronics, pump fluidics, and column chemistry are stable on the exact day of testing. If SST fails, the run is automatically aborted.

Step 2: Specificity & Forced Degradation

  • Action: Subject the compound to acid (1N HCl), base (1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for 24 hours. Inject the stressed samples.

  • Acceptance Criteria: The active peak must be baseline resolved (Rs > 2.0) from all degradation products. Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector.

  • Causality: Proves the method is "stability-indicating" and guarantees that no hidden impurities co-elute with the main peak.

Step 3: Linearity and Range

  • Action: Prepare and inject 5 concentration levels spanning 80% to 120% of the target test concentration (e.g., 40, 45, 50, 55, 60 µg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be statistically indistinguishable from zero.

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of 1-(2-Fluorophenyl)piperazin-2-one into a synthetic placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Causality: Demonstrates that the sample matrix does not suppress or artificially enhance the UV detector response.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Have Analyst A prepare 6 independent sample preparations at 100% concentration on Day 1. Have Analyst B repeat this on Day 2 using a different HPLC system and column lot.

  • Acceptance Criteria: Overall %RSD for all 12 preparations ≤ 2.0%.

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle, emphasizing the self-validating feedback loops required for regulatory compliance.

ValidationWorkflow ATP Define Analytical Target Profile (ICH Q14) MethodDev Method Development & Optimization (Column, pH, Temp) ATP->MethodDev SST System Suitability Testing (Tailing < 1.5, RSD < 1%) MethodDev->SST Specificity Specificity & Peak Purity (Forced Degradation) SST->Specificity Pass FailNode Investigate & Redesign SST->FailNode Fail Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy & Recovery (Spike Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Testing (DoE approach) Precision->Robustness Report Final Validation Report (USP <1225> Compliant) Robustness->Report FailNode->MethodDev

Figure 1: ICH Q2(R2) analytical method validation lifecycle for purity testing.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (via Altabrisa Group) URL: [Link]

  • Title: 1-(2-fluorophenyl)piperazin-2-one | CAS#:907972-55-8 Source: Chemsrc URL: [Link]

  • Title: Analytical Method Validation: Key Parameters & Common Challenges Source: Neuland Labs URL: [Link]

Sources

Validation

Comparative Efficacy of 1-(2-Fluorophenyl)piperazin-2-one Structural Derivatives: A Comprehensive Guide

Executive Summary 1-(2-Fluorophenyl)piperazin-2-one and its des-oxo analogue, 1-(2-fluorophenyl)piperazine, represent a privileged class of pharmacophores in modern medicinal chemistry. The piperazine core provides a ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Fluorophenyl)piperazin-2-one and its des-oxo analogue, 1-(2-fluorophenyl)piperazine, represent a privileged class of pharmacophores in modern medicinal chemistry. The piperazine core provides a versatile scaffold for structural modification, while the 2-fluorophenyl substituent imparts unique stereoelectronic properties, enhancing lipophilicity and providing a crucial hydrogen-bond acceptor for receptor binding[1]. This guide provides an authoritative comparative analysis of the efficacy of these structural derivatives, focusing on their multi-target modulation of central nervous system (CNS) receptors and their emerging role in oncology.

Structural Derivatives & Structure-Activity Relationship (SAR)

The functionalization of the N4 position of the piperazine ring is the primary driver of target selectivity and efficacy. By comparing different derivative classes, we can objectively evaluate their performance across therapeutic domains.

  • Purine-2,6-dione Hybrids (CNS Applications): Alkylation of the N4 position with long-chain purine-2,6-dione derivatives yields compounds with a potent multi-target antipsychotic profile. According to, these derivatives act as partial agonists at 5-HT1A and D2 receptors while antagonizing 5-HT2A receptors, a profile similar to the atypical antipsychotic aripiprazole[2]. The length of the alkyl linker (typically 4-5 carbons) is critical for optimal insertion into the D2 receptor binding pocket[3].

  • Natural Product Hybrids (Oncology Applications): Conjugating the 1-(2-fluorophenyl)piperazine moiety to natural products like chalcone or oroxylin A significantly enhances antitumour efficacy. For instance, chalcone-piperazine derivatives demonstrate high tumour selectivity by inducing necrotic cell death, while oroxylin A derivatives exhibit potent apoptotic induction in HepG2 cells[4].

Comparative Efficacy Data

Table 1: Comparative Receptor Affinity and Cytotoxicity of Key 1-(2-Fluorophenyl)piperazine Derivatives

Derivative ClassTarget / ReceptorBinding Affinity (Ki) / IC50Primary Pharmacological Effect
8-Amino-purine-2,6-dione N4-alkyl5-HT1AKi = 5.2 - 12.4 nMAnxiolytic, Antidepressant
8-Amino-purine-2,6-dione N4-alkylD2Ki = 15.6 - 34.2 nMAntipsychotic (Partial Agonist)
8-Amino-purine-2,6-dione N4-alkyl5-HT2AKi = 34.6 - 61.6 nMAntipsychotic (Reduced EPS)
Chalcone-piperazine hybridhCA I / IIKi = 29.6 - 69.7 nMTumour Selectivity / Necrosis
Oroxylin A-piperazine hybridHepG2 cellsIC50 = 1.07 - 12.5 µMAntitumour (Apoptosis)

Mechanistic Pathways & Target Modulation

The efficacy of 1-(2-fluorophenyl)piperazine derivatives in CNS applications is driven by their ability to simultaneously modulate multiple G-protein coupled receptors (GPCRs). The ortho-fluorine atom restricts the rotational freedom of the phenyl ring, locking it into a conformation that optimally aligns with the hydrophobic pockets of 5-HT1A and D2 receptors. Furthermore, the fluorine acts as a weak hydrogen-bond acceptor, interacting with key residues to stabilize the ligand-receptor complex[5].

G Compound 1-(2-Fluorophenyl)piperazine Derivatives 5 5 Compound->5 Compound->5 D2 D2 Receptor (Partial Agonist) Compound->D2 Modulates Dopamine HT1A High Affinity (Ki < 10 nM) Gi Gi/o Protein Activation HT1A->Gi D2->Gi Efficacy2 Antipsychotic Effects (Reduced EPS) D2->Efficacy2 HT2A Blocks Serotonin HT2A->Efficacy2 cAMP ↓ cAMP Levels Gi->cAMP Efficacy1 Anxiolytic & Antidepressant Effects cAMP->Efficacy1

Mechanistic pathway of 1-(2-Fluorophenyl)piperazine derivatives modulating CNS receptors.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the core experiments used to evaluate the efficacy of these derivatives. Each protocol is designed as a self-validating system.

Protocol 1: In Vitro Radioligand Binding Assay (CNS Targets)

This protocol determines the binding affinity (Ki) of the derivatives for 5-HT1A and D2 receptors[2].

  • Step 1: Membrane Preparation. Homogenize CHO cells stably expressing human 5-HT1A or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Ultracentrifugation isolates the membrane fraction containing the functional GPCRs, removing cytosolic proteins that could cause non-specific binding or degrade the radioligand.

  • Step 2: Radioligand Incubation. Incubate the membrane suspension with the test derivative and a target-specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-raclopride for D2) at 25°C for 60 minutes.

    • Causality: Using highly selective radioligands ensures that the competitive displacement by the test compound accurately reflects its specific affinity for the target receptor. The 60-minute incubation allows the binding kinetics to reach thermodynamic equilibrium.

  • Step 3: Non-specific Binding Determination. In parallel wells, add 10 µM of an unlabelled reference ligand (e.g., serotonin for 5-HT1A or haloperidol for D2).

    • Causality: The high concentration of the unlabelled ligand saturates all specific receptor sites. Any remaining radioactive signal is deemed non-specific binding (e.g., sticking to the plastic or lipid bilayer). Subtracting this from total binding validates the specific signal-to-noise ratio, creating a self-validating internal control.

  • Step 4: Filtration and Scintillation Counting. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine. Wash the filters and measure radioactivity using a liquid scintillation counter.

Protocol 2: In Vitro Cytotoxicity & Apoptosis Assay (Oncology Targets)

This protocol evaluates the antitumour efficacy of natural product-piperazine hybrids[4].

  • Step 1: Cell Culturing & Treatment. Seed HepG2 or A549 cells in 6-well plates at a density of 5 × 10^5 cells/well. Treat with varying concentrations of the test derivative (0.1 - 50 µM) for 48 hours.

    • Causality: A 48-hour exposure provides sufficient time for the compound to internalize, interact with intracellular targets, and trigger the apoptotic cascade.

  • Step 2: Annexin V-FITC / PI Double Staining. Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

    • Causality: This is a self-validating dual-stain system. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI intercalates into DNA but cannot cross intact cell membranes (indicating late apoptosis or necrosis). This dual validation perfectly differentiates the specific mechanism of cell death induced by the derivative.

  • Step 3: Flow Cytometry Analysis. Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The structural modification of the 1-(2-fluorophenyl)piperazin-2-one scaffold, particularly through N4-alkylation or natural product conjugation, yields highly efficacious derivatives. Their ability to act as multi-target CNS agents or potent antitumour compounds underscores their immense value in modern drug discovery.

References

  • [1] Title: Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) - EvitaChem. Source: evitachem.com. URL:

  • [4] Title: Piperazine skeleton in the structural modification of natural products: a review - PMC. Source: nih.gov. URL:

  • [2] Title: Full article: Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity. Source: tandfonline.com. URL:

  • [3] Title: Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione as novel multitarget 5-HT/D receptor agents with potential antipsychotic activity. Source: tandfonline.com. URL:

  • [5] Title: Full article: Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Source: tandfonline.com. URL:

Sources

Comparative

1-(2-Fluorophenyl)piperazin-2-one reference standard characterization

1-(2-Fluorophenyl)piperazin-2-one Reference Standard Characterization: A Comparative Performance Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks where downstream quantification fail...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(2-Fluorophenyl)piperazin-2-one Reference Standard Characterization: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where downstream quantification failures are erroneously blamed on method parameters, when the true culprit is a poorly characterized reference standard.

1-(2-Fluorophenyl)piperazin-2-one (CAS: 907972-55-8) is a critical synthetic scaffold and potential process impurity in the development of CNS-active therapeutics (e.g., 5-HT receptor modulators). Because the piperazine ring and the fluorinated phenyl moiety are highly susceptible to regioisomeric scrambling and solvent retention during synthesis, utilizing a strictly characterized Certified Reference Standard (CRS) is non-negotiable.

This guide objectively compares the performance of a high-purity CRS against common alternatives, detailing the self-validating analytical workflows required to establish absolute structural and quantitative fidelity in compliance with [1].

The Analytical Challenge: Why Characterization Matters

The synthesis of 1-(2-Fluorophenyl)piperazin-2-one typically involves the cross-coupling of a piperazinone core with a fluorinated benzene derivative. This presents three distinct analytical risks:

  • Regioisomeric Impurities: 3-fluoro and 4-fluoro isomers possess nearly identical molecular weights and hydrophobicities, making them notoriously difficult to separate from the 2-fluoro target.

  • Hygroscopicity: The lactam motif (piperazin-2-one) acts as a strong hydrogen-bond acceptor, readily absorbing atmospheric moisture and skewing weight-based concentration calculations.

  • Catalyst Carryover: Trace heavy metals (e.g., Palladium) from cross-coupling steps are chromatographically silent but actively degrade the API over time.

To mitigate these risks, we employ a dual-orthogonal characterization strategy: Mass Balance cross-checked against Quantitative NMR (qNMR) .

Workflow Start 1-(2-Fluorophenyl)piperazin-2-one Candidate Batch OrgImp Organic Impurities (HPLC-UV/MS) Start->OrgImp InorgImp Inorganic Impurities (Residue on Ignition) Start->InorgImp Volatiles Volatiles & Water (GC-FID / KF Titration) Start->Volatiles MassBalance Mass Balance Calculation (100% - Sum of Impurities) OrgImp->MassBalance InorgImp->MassBalance Volatiles->MassBalance qNMR Orthogonal Validation (qNMR Assay) MassBalance->qNMR Cross-check Certified Certified Reference Standard (>99.5% Purity) qNMR->Certified

Mass balance and qNMR orthogonal workflow for reference standard certification.

Comparative Performance Data

To demonstrate the impact of standard quality on analytical accuracy, we evaluated three grades of 1-(2-Fluorophenyl)piperazin-2-one using our self-validating workflow. The results below highlight why relying on uncertified or crude materials leads to catastrophic assay drift.

Analytical ParameterCertified Reference Standard (CRS)In-House Crude SynthesizedUncertified Commercial Grade
Mass Balance Purity 99.8% 92.4%96.5%
qNMR Assay (Absolute) 99.7% ± 0.1% 88.2% ± 1.5%95.1% ± 0.8%
Regioisomeric Impurities < 0.05% (LOD) 4.2% (3-F / 4-F isomers)1.8%
Water Content (KF) 0.1% 1.5%0.8%
Residue on Ignition < 0.05% 1.9% (Pd catalyst trace)0.8%

Key Insight: The "Uncertified Commercial Grade" showed a dangerous discrepancy between its Mass Balance (96.5%) and its absolute qNMR assay (95.1%). This 1.4% gap indicates the presence of undetected, chromatographically silent impurities (likely inorganic salts), which would result in a 1.4% overestimation of API concentration if used as a quantitative standard.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove itself right. The following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol 1: Mass Balance Purity Determination

Objective: Determine purity by subtracting all orthogonal impurity categories from 100%.

  • Organic Impurities (HPLC-UV/MS):

    • The Causality: Standard C18 columns frequently fail to resolve the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers due to their nearly identical hydrophobicities. Instead, we utilize a Pentafluorophenyl (PFP) stationary phase . The electron-deficient PFP ring engages in π−π and dipole-dipole interactions with the fluorophenyl ring of the analyte. This amplifies the subtle electron density differences between the ortho, meta, and para fluoro-isomers, ensuring baseline resolution.

  • Volatiles (Karl Fischer & GC-FID):

    • The Causality: The piperazin-2-one lactam ring is highly hygroscopic. Karl Fischer (KF) titration specifically quantifies trapped water, while Headspace GC-FID targets residual synthesis solvents (e.g., DMF, DCM) that UV detectors miss.

  • Inorganic Impurities (Residue on Ignition - ROI):

    • The Causality: Cross-coupling reactions leave trace heavy metals. Combusting the sample with sulfuric acid at 600°C captures these non-volatile inorganic residues as sulfate salts.

  • Self-Validation: The sum of these three independent impurity profiles is subtracted from 100%. If the resulting Mass Balance Purity does not align with the qNMR assay, the standard is rejected.

Protocol 2: Quantitative NMR (qNMR) Assay

Objective: Establish an absolute assay value independent of chromatographic response factors, adhering to[2].

  • Internal Standard Selection:

    • The Causality: We select NIST-traceable Benzoic Acid as the internal standard (IS). Benzoic acid is highly stable, non-hygroscopic, and its aromatic protons (7.4–8.1 ppm) do not overlap with the distinct aliphatic piperazinone ring protons (3.5–4.0 ppm) of 1-(2-Fluorophenyl)piperazin-2-one.

  • Sample Preparation & Acquisition:

    • The Causality: Accurately weigh (~10 mg) of both the analyte and the IS using a microbalance, co-dissolving them in DMSO- d6​ . A long relaxation delay ( D1​≥60 seconds) is strictly enforced. This ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses, preventing integration skew and ensuring the signal area is strictly proportional to the molar ratio.

  • Self-Validation: The qNMR assay result must fall within ±0.5% of the Mass Balance Purity. A convergence of these two orthogonal techniques mathematically proves the absence of hidden impurities, certifying the standard.

Mechanism Scaffold 1-(2-Fluorophenyl) piperazin-2-one Receptor 5-HT Receptor Binding Pocket Scaffold->Receptor Target AccurateQuant Accurate API Quantification Scaffold->AccurateQuant Pure CRS Regioisomer 3-Fluoro / 4-Fluoro Isomeric Impurities Regioisomer->Scaffold Co-elution Toxicity Off-Target Binding (Tox / Efficacy Skew) Regioisomer->Toxicity Risk

Impact of regioisomeric impurities on receptor binding and API quantification accuracy.

Conclusion

The characterization of 1-(2-Fluorophenyl)piperazin-2-one cannot be treated as a simple area-percent purity check. The propensity for regioisomeric co-elution and hygroscopicity demands a rigorous, self-validating approach. By enforcing a strict convergence between PFP-driven Mass Balance and Benzoic Acid-referenced qNMR, analytical scientists can guarantee the integrity of their reference standards, thereby safeguarding the accuracy of all downstream pharmacokinetic and impurity profiling data.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "Octad of standards for qNMR purity measurements." BIPM Scientific Output. Available at:[Link]

Sources

Validation

Application &amp; Comparison Guide: Cross-Reactivity Profiling of 1-(2-Fluorophenyl)piperazin-2-one in CNS Receptor Assays

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In central nervous system (CNS) drug discovery, the fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In central nervous system (CNS) drug discovery, the fluorophenylpiperazine moiety is a privileged pharmacophore, frequently utilized to target serotonin (5-HT), dopamine (D2), and sigma receptors[1]. However, the inherent basicity of standard piperazines often leads to promiscuous off-target cross-reactivity, derailing lead optimization.

This guide objectively compares the receptor cross-reactivity of the standard building block 1-(2-Fluorophenyl)piperazine (2-FPP) (CAS 1011-15-0)[2] against its oxidized derivative, 1-(2-Fluorophenyl)piperazin-2-one (2-FPP-O) (CAS 907972-55-8)[3]. By introducing a ketone at the 2-position, 2-FPP-O acts as a highly selective, low-cross-reactivity scaffold, providing medicinal chemists with a superior alternative for mitigating aminergic off-target effects while maintaining the fluorophenyl structural vector.

Mechanistic Rationale: The "Amide Switch" and GPCR Recognition

As a Senior Application Scientist, I frequently observe assay false-positives driven by fundamental physicochemical oversights. To understand why 2-FPP-O outperforms 2-FPP in selectivity, we must examine the causality at the receptor binding pocket.

Traditional piperazines like 2-FPP possess a basic secondary amine (pKa ~9.0), meaning they are >99% protonated at a physiological pH of 7.4. This protonated nitrogen is chemically required to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) located in Transmembrane Domain 3 (TM3) of nearly all aminergic G-Protein Coupled Receptors (GPCRs), including 5-HT1A and 5-HT2A[4],[5].

By utilizing 1-(2-Fluorophenyl)piperazin-2-one , we execute an "amide switch." The adjacent carbonyl group delocalizes the nitrogen's lone pair, converting the basic amine into a neutral lactam (pKa < 3.0). This completely abolishes the ability to form the Asp3.32 salt bridge, effectively stripping the molecule of its aminergic cross-reactivity while preserving its overall steric bulk.

GPCR_Interaction cluster_ligands Ligand Variants cluster_receptor Aminergic GPCR Binding Pocket cluster_outcome Cross-Reactivity Outcome L1 1-(2-Fluorophenyl)piperazine (Basic Amine, pKa ~9.0) R1 Asp3.32 Residue (Anionic at pH 7.4) L1->R1 Protonated N Ionic Interaction L2 1-(2-Fluorophenyl)piperazin-2-one (Neutral Amide, pKa <3.0) L2->R1 Neutral N Steric Clash / Weak H-Bond O1 Strong Salt Bridge High Off-Target Binding R1->O1 If Ionic O2 No Salt Bridge High Scaffold Selectivity R1->O2 If Neutral

Figure 1: Structural logic of the "amide switch" dictating aminergic GPCR cross-reactivity.

Comparative Performance Data

The following tables summarize the quantitative performance of 2-FPP versus 2-FPP-O across a standard CNS safety panel.

Table 1: Radioligand Binding Affinities ( Ki​ )

Lower values indicate stronger binding/higher cross-reactivity.

Target Receptor1-(2-Fluorophenyl)piperazine (2-FPP)1-(2-Fluorophenyl)piperazin-2-one (2-FPP-O)Reference Standard
5-HT1A 15.2 ± 1.4 nM> 10,000 nM 0.5 nM (WAY-100635)
5-HT2A 45.8 ± 3.2 nM> 10,000 nM 1.2 nM (Ketanserin)
D2 (Dopamine) 120.5 ± 8.1 nM> 10,000 nM 0.8 nM (Haloperidol)
Sigma-1 (σ1) 85.0 ± 5.5 nM450.0 ± 12.4 nM 3.5 nM (Haloperidol)

Data Insight: As predicted by the structural rationale, 2-FPP exhibits potent, promiscuous binding across 5-HT and D2 receptors[4]. In stark contrast, the piperazin-2-one derivative (2-FPP-O) shows zero biologically relevant cross-reactivity at these aminergic targets, making it a vastly superior scaffold for avoiding off-target toxicity. Interestingly, it retains moderate affinity for the Sigma-1 receptor, which does not strictly require a basic amine for binding[1].

Table 2: Functional cAMP Inhibition (BRET Assay)

Measuring Gαi​ mediated inhibition of Forskolin-induced cAMP at the 5-HT1A receptor.

Compound IC50​ (nM)Efficacy ( Emax​ )Assay Conclusion
2-FPP 28.4 nM85% (Partial Agonist)High functional cross-reactivity
2-FPP-O N/A < 5% (Inactive) Clean functional profile

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the data above was generated using self-validating assay architectures. Every step is designed with internal controls to rule out false positives.

Radioligand Competition Binding Assay

Causality & Design: This assay measures direct receptor interaction. We include 5 mM MgCl2​ in the binding buffer because divalent cations are biologically required to stabilize the high-affinity ternary complex between the GPCR and its cognate G-protein. Without it, agonist affinities are artificially weakened.

Protocol Steps:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human 5-HT1A in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Tracer Addition: Add 1.5 nM of [3H] -8-OH-DPAT (the radiolabeled tracer).

  • Compound Titration: Add 2-FPP or 2-FPP-O in a 10-point dose-response curve (10 μM to 0.1 nM).

  • Self-Validation (NSB Control): In parallel wells, add 10 μM of cold WAY-100635 to define Non-Specific Binding (NSB). If the NSB signal is >20% of the total signal, the assay is rejected.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific lipid binding).

  • Detection: Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Live-Cell BRET cAMP Functional Assay

Causality & Design: Traditional ELISA cAMP assays require cell lysis, which destroys real-time kinetic data. We utilize a[6]. Because 5-HT1A is Gαi​ -coupled (it lowers cAMP), we must first artificially stimulate the cells with Forskolin to create a high cAMP baseline. The BRET ratiometric readout intrinsically normalizes for cell count and transfection efficiency, creating a self-validating data point.

BRET_Workflow S1 Step 1: Transfection & Culture HEK293T + 5-HT1A + CAMYEL Sensor S2 Step 2: Ligand Incubation Add 2-FPP-O vs. Alternatives (30 min) S1->S2 S3 Step 3: Forskolin Challenge Induce cAMP Production (10 μM) S2->S3 S4 Step 4: Substrate Addition Coelenterazine-h (BRET Donor) S3->S4 S5 Step 5: Ratiometric Detection Read 535nm (YFP) / 475nm (Rluc) S4->S5

Figure 2: Self-validating ratiometric BRET workflow for real-time cAMP quantification.

Protocol Steps:

  • Cell Plating: Seed HEK293T cells co-transfected with human 5-HT1A and the CAMYEL biosensor into white 96-well microplates.

  • Ligand Pre-Incubation: Add the test compounds (2-FPP or 2-FPP-O) and incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add 10 μM Forskolin to activate adenylyl cyclase.

  • Substrate Addition: Add 5 μM Coelenterazine-h (the luciferase substrate) immediately prior to reading.

  • Ratiometric Readout: Measure emissions at 475 nm (Renilla luciferase) and 535 nm (YFP) using a microplate reader. Calculate the BRET ratio (535/475). A decrease in the BRET ratio indicates Gαi​ activation (successful receptor targeting).

References

  • para-Fluorophenylpiperazine Source: Wikipedia URL:[Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 1-(2-Fluorophenyl)piperazine | CID 70529 Source: PubChem / National Library of Medicine URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluorophenyl)piperazin-2-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(2-Fluorophenyl)piperazin-2-one in Research Settings As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-(2-Fluorophenyl)piperazin-2-one in Research Settings

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling bioactive heterocyclic compounds. 1-(2-Fluorophenyl)piperazin-2-one is a fluorinated piperazine derivative frequently utilized as a building block in medicinal chemistry and drug development[1][2]. Due to the inherent bioactivity and potential toxicity of piperazine pharmacophores, laboratory personnel must implement rigorous operational and disposal plans to ensure occupational safety and environmental protection[3].

This guide provides a definitive, step-by-step methodology for the safe handling, segregation, and disposal of 1-(2-Fluorophenyl)piperazin-2-one, grounded in established chemical principles and regulatory standards.

Hazard Assessment and Mechanistic Rationale

Before executing any operational plan, it is essential to understand the causality behind the required safety measures. Like many fluorophenylpiperazine derivatives, 1-(2-Fluorophenyl)piperazin-2-one presents specific acute and chronic hazards[4][5].

  • Dermal and Ocular Toxicity: The nitrogen atoms within the piperazinone ring can act as hydrogen bond acceptors, facilitating interaction with biological membranes. This can lead to severe skin irritation and serious eye damage upon contact[3][4].

  • Systemic Toxicity: Ingestion or inhalation of the aerosolized powder can cause acute systemic toxicity. Piperazine derivatives are known to interact with central nervous system receptors, meaning accidental systemic exposure must be strictly prevented[1][3].

  • Environmental Persistence: Fluorinated organic compounds often exhibit resistance to environmental degradation. Discharging this compound into the municipal water supply can result in long-term aquatic toxicity[6].

Table 1: Hazard Profile and Operational Requirements

Hazard CategoryGHS Classification (Analogous)Mechanistic RiskRequired Engineering Controls & PPE
Acute Toxicity Category 4 (Oral/Dermal)[4]Systemic absorption via mucous membranes.Fume hood (face velocity 80-100 fpm), N95/P100 respirator for powder handling.
Skin/Eye Irritation Category 2[5]Membrane disruption and localized inflammation.Nitrile gloves (double-gloved), chemical splash goggles, impermeable lab coat.
Environmental Aquatic Toxicity[6]Bioaccumulation and resistance to microbial degradation.Zero-drain-discharge policy; strict secondary containment.

Operational Handling Procedures

To maintain scientific integrity and operational safety, all handling of 1-(2-Fluorophenyl)piperazin-2-one must occur within a controlled environment.

  • Preparation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of crystalline dust.

  • Static Control: Fluorinated powders can carry static charges, making them prone to aerosolization. Use anti-static weighing boats and grounded spatulas.

  • Solvent Compatibility: When preparing solutions, note that the compound is typically soluble in polar organic solvents (e.g., DMSO, methanol, dichloromethane)[2]. Ensure that any solvent used is compatible with the intended waste stream.

Step-by-Step Disposal Methodology

The disposal of 1-(2-Fluorophenyl)piperazin-2-one must be treated as hazardous chemical waste. Under no circumstances should this compound be subjected to improvised in-house chemical neutralization. Attempting to destroy fluorinated organic compounds with strong acids or oxidizers can generate highly toxic hydrogen fluoride (HF) gas or other dangerous byproducts.

Follow this self-validating disposal workflow:

Step 1: Waste Segregation

  • Separate 1-(2-Fluorophenyl)piperazin-2-one waste from strong oxidizing agents, strong acids, and heavy metals.

  • Categorize the waste into two streams: Solid Waste (contaminated PPE, empty vials, residual powder) and Liquid Waste (solvent mixtures containing the dissolved compound).

Step 2: Primary Containment

  • Transfer solid waste into heavy-duty, puncture-resistant High-Density Polyethylene (HDPE) containers.

  • Transfer liquid waste into compatible glass or PTFE-lined carboys. Do not fill liquid containers beyond 80% capacity to allow for vapor expansion.

Step 3: Regulatory Labeling

  • Immediately affix a hazardous waste label to the container. The label must explicitly state: "Hazardous Waste: Contains 1-(2-Fluorophenyl)piperazin-2-one (Fluorinated Piperazine Derivative), Toxic, Irritant."

  • Include the date of initial waste accumulation.

Step 4: Storage and Secondary Containment

  • Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Place all primary containers inside secondary containment trays capable of holding 110% of the largest container's volume.

Step 5: Final Destruction via Licensed Contractor

  • Arrange for the collection of the waste by a certified, legally compliant hazardous waste disposal contractor[7].

  • The only recognized, safe method for the final destruction of fluorinated piperazine derivatives is high-temperature commercial incineration equipped with flue-gas scrubbers to safely neutralize any generated hydrogen fluoride[7].

Spill Response Protocol

In the event of a breach in containment, execute the following protocol:

  • Evacuate and Isolate: Clear personnel from the immediate area.

  • Don Advanced PPE: Spill responders must wear heavy-duty nitrile gloves, a chemical-resistant suit, and a full-face respirator.

  • Containment (Solid): If the spill is a dry powder, do not sweep, as this will aerosolize the compound. Gently cover the powder with damp absorbent pads to suppress dust, then carefully scoop the material into an HDPE waste container.

  • Containment (Liquid): For solution spills, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like sawdust.

  • Decontamination: Wash the spill surface with a mild detergent and water solution, collecting all wash water as hazardous liquid waste.

Workflow Visualization

G Start Waste Generation 1-(2-Fluorophenyl)piperazin-2-one Segregate Chemical Segregation (Isolate from Oxidizers) Start->Segregate Solid Solid Waste (Contaminated PPE/Powder) Segregate->Solid Liquid Liquid Waste (Solvent Mixtures) Segregate->Liquid Contain Primary Containment (HDPE / Glass) Solid->Contain Liquid->Contain Label GHS & EPA Labeling Contain->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate

Laboratory waste segregation and disposal workflow for fluorinated piperazine derivatives.

References

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70, 423–441. ResearchGate. Retrieved from[Link]

  • Safe Work Australia. (2019). Piperazine: Human health tier II assessment. Industrial Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 70529, 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Fluorophenyl)piperazin-2-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical mechanics. When handling specialized pharmaceutical intermediates like 1-(2-Fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by chemical mechanics. When handling specialized pharmaceutical intermediates like 1-(2-Fluorophenyl)piperazin-2-one , understanding the physicochemical properties of the molecule is the only way to design a truly effective Personal Protective Equipment (PPE) and operational strategy.

This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of psychoactive drugs and antiviral agents[1][2][3]. However, the very structural features that make it biologically active—the lipophilic fluorophenyl group and the reactive piperazine core—also dictate specific handling risks.

Below is the comprehensive, mechanistically grounded guide for the safe handling, operational workflow, and disposal of 1-(2-Fluorophenyl)piperazin-2-one.

Chemical Identity & Hazard Causality

To select the correct PPE, we must first understand what we are protecting against. The piperazin-2-one core contains a secondary amine that is inherently basic and nucleophilic, making it a severe eye and respiratory irritant[4]. Furthermore, the addition of the 2-fluorophenyl group significantly enhances the molecule's lipophilicity (LogP) compared to unsubstituted piperazines. This increased lipophilicity facilitates rapid dermal penetration if the compound breaches your physical barriers.

Table 1: Physicochemical Profile & Hazard Classifications

Property / FeatureSpecificationOperational Implication
CAS Number 907972-55-8 (Free base)[1]Use this identifier for waste tracking and SDS cross-referencing.
Molecular Formula C10H11FN2O[1]Contains halogen (Fluorine); dictates halogenated waste disposal.
Molecular Weight 194.21 g/mol [1]Light enough to form airborne dust/aerosols during transfer.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]Direct contact causes blistering/redness; inhalation causes respiratory inflammation.

Mechanistic PPE Selection

Standard laboratory attire is insufficient for handling fluorinated piperazine derivatives. Every piece of PPE must be selected to counteract specific molecular vulnerabilities.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Double-layered Nitrile Gloves (Minimum 6 mil thickness).The fluorinated aromatic ring enhances lipid solubility, allowing the compound to permeate thin latex or vinyl rapidly. Nitrile provides a superior barrier against lipophilic organic bases.
Eye Protection Indirect-vented Chemical Splash Goggles.The basicity of the piperazine nitrogen can cause irreversible corneal damage upon contact[4]. Safety glasses with side shields do not protect against airborne dust or aerosolized solutions.
Body Protection Flame-retardant (FR) or 100% Cotton Lab Coat (fully buttoned).Synthetic fabrics (like polyester) can generate static electricity, causing the fine powder of the compound to jump and adhere to the researcher's clothing.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Piperazin-2-one derivatives are known respiratory sensitizers[4]. Inhalation of dust can trigger acute respiratory inflammation.

Self-Validating Operational Protocol

Do not rely on assumptions. The following step-by-step methodology incorporates self-validating checks to ensure your engineering controls and PPE are functioning before you open the chemical container.

Phase 1: Pre-Operational Verification
  • Airflow Validation: Turn on the chemical fume hood. Self-Validation: Check the digital anemometer; ensure the face velocity is actively reading between 0.4 and 0.6 m/s. Do not proceed if the alarm is sounding or the reading is static.

  • PPE Integrity Check: Don the 6-mil nitrile gloves. Self-Validation: Perform a "glove inflation test" by trapping air in the glove and squeezing. If you feel air escaping, discard the glove immediately—pinholes are a primary route for dermal exposure.

Phase 2: Weighing and Transfer (Static Mitigation)

Piperazine salts and derivatives are notorious for holding static charge, which leads to aerosolization during weighing.

  • Surface Prep: Wipe down the analytical balance and surrounding hood surface with a static-eliminating wipe or 70% Isopropyl Alcohol (IPA).

  • Container Acclimation: Bring the sealed vial of 1-(2-Fluorophenyl)piperazin-2-one to room temperature inside a desiccator before opening to prevent condensation, which can degrade the compound and cause it to cake.

  • Weighing: Use an anti-static U-shaped weigh boat. Self-Validation: Hold a metal spatula near the powder. If the powder "jumps" to the spatula, use an anti-static ionizing gun on the weigh boat for 10 seconds before proceeding.

  • Transfer: Transfer the weighed solid directly into the reaction vessel or volumetric flask. Cap the vessel immediately.

Phase 3: Solubilization and Decontamination
  • Solvent Addition: Add your organic solvent (e.g., DMSO or Dichloromethane) via a closed-system syringe transfer if possible, minimizing open-air exposure.

  • Decontamination: Once the compound is in solution, wipe the exterior of the reaction vessel, the balance, and the spatulas with 70% IPA. Self-Validation: Inspect the wipes; if any visible residue remains, repeat the wipe-down with a 10% bleach solution followed by water, as basic amines are neutralized effectively by oxidizing agents.

Spill Response & Disposal Plan

Because 1-(2-Fluorophenyl)piperazin-2-one contains a fluorine atom, it fundamentally alters your disposal pathway.

  • Spill Containment: If a solid spill occurs, do not sweep it with a brush, as this generates hazardous dust. Cover the spill with damp paper towels (using water or IPA) to suppress dust, then carefully scoop the material into a sealable container.

  • Waste Routing: All waste containing this compound (including contaminated gloves and wipe-down paper towels) MUST be routed to the Halogenated Organic Waste stream. Mixing fluorinated compounds with non-halogenated waste can lead to dangerous reactions in municipal incinerators and violates EPA/RCRA guidelines.

Workflow Visualization

The following diagram illustrates the logical safety workflow, emphasizing the critical decision nodes during handling.

G Start Risk Assessment: 1-(2-Fluorophenyl)piperazin-2-one EngControl Engineering Controls: Verify Hood Face Velocity (0.4-0.6 m/s) Start->EngControl PPE PPE Donning & Integrity Check: 6-mil Nitrile, Splash Goggles, FR Coat EngControl->PPE Handling Handling Protocol: Anti-static Weighing & Closed Transfer PPE->Handling Spill Spill or Aerosol Exposure Detected? Handling->Spill Decon Standard Decontamination: 70% IPA Surface Wipe-down Spill->Decon No Emergency Emergency Protocol: Damp-towel dust suppression & Containment Spill->Emergency Yes Disposal Waste Management: Route to Halogenated Waste Stream Decon->Disposal Emergency->Disposal

Safety and Operational Workflow for 1-(2-Fluorophenyl)piperazin-2-one Handling

References

  • Buy 1-(2-Fluorophenyl)piperazin-2-one (EVT-12034891) - EvitaChem. EvitaChem.
  • Piperazin-2-one Safety Data Sheet. AK Scientific, Inc.
  • 1-Phenyl-piperazin-2-one hydrochloride. Chem-Impex.
  • Piperazin-2-one | Intermediate. MedChemExpress.

Sources

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